10H-phenothiazine, 3-bromo-10-phenyl-
Description
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Properties
CAS No. |
89922-57-6 |
|---|---|
Molecular Formula |
C18H12BrNS |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
3-bromo-10-phenylphenothiazine |
InChI |
InChI=1S/C18H12BrNS/c19-13-10-11-16-18(12-13)21-17-9-5-4-8-15(17)20(16)14-6-2-1-3-7-14/h1-12H |
InChI Key |
ARNQWYMAWVGFNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)SC4=CC=CC=C42 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis pathways for 3-bromo-10-phenylphenothiazine from 10-phenylphenothiazine
An In-Depth Technical Guide to the Synthesis of 3-bromo-10-phenylphenothiazine
Introduction: The Significance of Phenothiazine Scaffolds
Phenothiazine and its derivatives represent a cornerstone in the architecture of functional organic materials and pharmaceuticals. This tricyclic heterocyclic system, characterized by its non-planar "butterfly" conformation, is electron-rich and redox-active, making it a privileged scaffold in diverse fields.[1][2] From its historical use in antipsychotic drugs to its modern applications as a core component in organic light-emitting diodes (OLEDs), photoredox catalysts, and hole-transporting materials, the ability to precisely functionalize the phenothiazine ring is of paramount importance.[3]
Halogenation, particularly bromination, at specific positions of the phenothiazine core serves as a critical synthetic step.[1] The resulting bromo-derivatives are not merely final products but are versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex π-conjugated systems.[1][4] This guide provides a detailed examination of the synthetic pathways to a key building block, 3-bromo-10-phenylphenothiazine, from its precursor, 10-phenylphenothiazine. We will explore the underlying principles of reactivity, compare common synthetic strategies, and provide detailed experimental protocols for researchers in chemistry and drug development.
Electronic Landscape and Regioselectivity of 10-Phenylphenothiazine
The synthetic outcome of any reaction is dictated by the inherent reactivity of the starting material. The 10-phenylphenothiazine molecule features a complex electronic environment that governs the regioselectivity of electrophilic aromatic substitution (SEAr), the primary mechanism for bromination.
-
Activating Influence: The nitrogen and sulfur heteroatoms are electron-donating, significantly increasing the electron density of the aromatic rings.[5] This makes the phenothiazine core highly susceptible to attack by electrophiles.
-
Directing Effects: Computational and experimental studies confirm that the positions para to the heteroatoms are the most electronically activated.[5] Consequently, electrophilic attack occurs preferentially at the C-3 and C-7 positions.
-
The N-10 Phenyl Group: The phenyl group at the N-10 position does not participate directly in the ring bromination but influences the overall electronic properties and stability of the molecule.[6] It sterically hinders approach to the C-1 and C-9 positions and primarily serves to modify the redox potential and solubility of the final compound.
Due to the symmetrical activation of the two outer rings, the primary challenge in synthesizing 3-bromo-10-phenylphenothiazine is to achieve selective mono-bromination while avoiding the formation of the major potential byproduct, 3,7-dibromo-10-phenylphenothiazine.
Primary Synthetic Pathways for Bromination
The direct bromination of 10-phenylphenothiazine is the most straightforward approach. The choice of brominating agent is the most critical experimental parameter, directly influencing selectivity and yield.
Pathway A: Direct Bromination with Molecular Bromine (Br₂)
The use of molecular bromine in a suitable solvent is a classic and potent method for aromatic bromination.
Mechanistic Rationale: This reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The electron-rich phenothiazine ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton re-aromatizes the ring to yield the brominated product. The solvent, typically a polar protic acid like acetic acid, assists in polarizing the Br-Br bond, enhancing its electrophilicity.
Causality Behind Experimental Choices:
-
Reagent: Molecular bromine (Br₂) is a strong electrophile. Its high reactivity, however, makes it difficult to control for mono-substitution, often leading to over-bromination.[6][7]
-
Stoichiometry: Precise control over the molar equivalents of bromine is crucial. Using one equivalent or slightly less is intended to favor mono-bromination, but mixtures are still common due to the high reactivity of the system.
-
Solvent: Glacial acetic acid is a common solvent as it effectively dissolves the reactants and facilitates the electrophilic reaction.[6][7]
Key Outcome: This method frequently yields a mixture of 3-bromo-10-phenylphenothiazine and 3,7-dibromo-10-phenylphenothiazine, requiring careful chromatographic separation.[6][8]
Experimental Protocol: Bromination with Br₂
-
Step 1 (Setup): To a solution of 10-phenylphenothiazine (1.0 eq.) in glacial acetic acid (approx. 0.2 M), add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise at room temperature with vigorous stirring.
-
Step 2 (Reaction): Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often run for several hours (e.g., 8 hours) to ensure consumption of the starting material.[8]
-
Step 3 (Workup): Pour the reaction mixture into water and add a saturated solution of a reducing agent, such as sodium sulfite or sodium metabisulfite, until the orange/red color of excess bromine dissipates.
-
Step 4 (Extraction): Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Step 5 (Purification): Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the mono- and di-brominated products.
Pathway B: Selective Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used reagent that provides a milder, more controlled source of electrophilic bromine, often leading to higher selectivity in aromatic brominations.[9][10][11]
Mechanistic Rationale: NBS serves as a source of Br⁺. In polar aprotic solvents like N,N-dimethylformamide (DMF), the reaction proceeds through an electrophilic substitution pathway. The carbonyl groups of NBS withdraw electron density, making the bromine atom highly electrophilic and susceptible to attack by the activated phenothiazine ring.
Causality Behind Experimental Choices:
-
Reagent: NBS is a solid, making it easier and safer to handle than liquid bromine. Its reduced reactivity compared to Br₂ is the primary reason for its enhanced selectivity for mono-substitution.[11]
-
Solvent: DMF or tetrahydrofuran (THF) are effective solvents.[8][12] DMF, being highly polar, can help to stabilize the charged intermediates in the SEAr mechanism.
-
Temperature: The reaction is typically conducted at or below room temperature (e.g., 20°C or in an ice bath at 0-5°C) to further temper reactivity and minimize the formation of di-substituted byproducts.[8][12]
Key Outcome: This method generally provides a higher yield and better selectivity for the desired 3-bromo-10-phenylphenothiazine product, simplifying purification.[8]
Experimental Protocol: Bromination with NBS
-
Step 1 (Setup): Dissolve 10-phenylphenothiazine (1.0 eq.) in N,N-dimethylformamide (DMF) in a round-bottom flask. Cool the solution in an ice bath.
-
Step 2 (Reaction): Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at or below 20°C.[8]
-
Step 3 (Monitoring): Allow the reaction to stir for a specified time (e.g., 2 hours) and monitor its completion by TLC.[8]
-
Step 4 (Workup): Upon completion, pour the reaction mixture into a larger volume of cold water. The product will often precipitate out of the solution.
-
Step 5 (Purification): Collect the solid precipitate by filtration, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends on the desired scale, purity requirements, and available resources.
| Feature | Pathway A: Molecular Bromine (Br₂) | Pathway B: N-Bromosuccinimide (NBS) |
| Reagent | Liquid Br₂ | Solid NBS |
| Handling | Corrosive, volatile, requires fume hood | Easier and safer to handle |
| Selectivity | Lower; often produces mixtures | Higher for mono-bromination[8] |
| Reactivity | High; reaction is fast | Moderate; more controlled |
| Conditions | Room temperature in acetic acid[6] | 0-20°C in DMF or THF[8][12] |
| Purification | Often requires careful chromatography | Simpler; may only need recrystallization |
| Yield (of 3-bromo) | Moderate (e.g., 56%)[8] | Good (e.g., 78%)[8] |
For laboratory-scale synthesis where high purity and yield of the mono-brominated product are desired, the NBS method is demonstrably superior.
Visualization of Synthetic Workflow
To ensure clarity and reproducibility, the overall process can be visualized as a logical flow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis of 3-bromo-10-phenylphenothiazine via the NBS method.
Structural Confirmation and Characterization
Unequivocal identification of the synthesized compound is essential. The following data points are critical for confirming the structure of 3-bromo-10-phenylphenothiazine.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for confirming the regiochemistry of the substitution. The introduction of the bromine atom at the C-3 position breaks the C₂ symmetry of the phenothiazine rings, leading to a more complex set of signals in the aromatic region compared to the starting material. The specific splitting patterns and chemical shifts can be compared to literature values or predicted by computational methods.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). The molecular ion peak (M⁺) for C₁₈H₁₂BrNS should be observed at m/z ≈ 353 and the (M+2)⁺ peak at m/z ≈ 355 with nearly equal intensity.[8]
-
Chromatography: TLC is used to monitor the reaction and assess the purity of the final product. A single spot under various eluent conditions is indicative of high purity.
Conclusion
The synthesis of 3-bromo-10-phenylphenothiazine is a foundational reaction for accessing a wide array of functional organic molecules. While direct bromination with molecular bromine is a viable option, the use of N-Bromosuccinimide offers superior control, selectivity, and safety, making it the preferred method for laboratory synthesis. A thorough understanding of the electronic properties of the phenothiazine core is essential for predicting and controlling the reaction outcome. By following the detailed protocols and characterization procedures outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for applications in materials science, catalysis, and drug discovery.
References
-
Jovanovic, M. V., & Biehl, E. R. (1984). Bromination of 10-phenylphenothiazine and 10-phenylphenoxazine. The Journal of Organic Chemistry, 49(10), 1905–1909. [Link]
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LookChem. (n.d.). 10H-Phenothiazine, 3-bromo-10-phenyl-. Retrieved from [Link]
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Thomas, A., et al. (2020). Structure-induced optoelectronic properties of phenothiazine-based materials. Journal of Materials Chemistry C, 8(41), 14346-14371. [Link]
-
Ilies, M., et al. (2012). PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. Revue Roumaine de Chimie, 57(7-8), 711-717. [Link]
-
Jovanovic, M. V., & Biehl, E. R. (1984). Bromination of 10-phenylphenothiazine and 10-phenylphenoxazine. The Journal of Organic Chemistry. [Link]
-
Wang, L., et al. (2014). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry, 10, 622–627. [Link]
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Ilies, M., et al. (2009). Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. Open Chemistry, 7(4), 756-764. [Link]
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Tagami, K., et al. (2024). 10-Phenylphenothiazine-Organophotocatalyzed Bromo-Perfluoroalkylation of Unactivated Olefins. The Journal of Organic Chemistry. [Link]
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Ota, H., et al. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 27(21), 7551. [Link]
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Supporting Information for: Phenothiazine-Based Donor-Acceptor Covalent-organic Frameworks with Keto-enol Irreversible Tautomerism as a Promising Third-order Nonlinear Optics Material. (2023). [Link]
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Wang, L., et al. (2014). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry. [Link]
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Gil-San-Millan, R., et al. (2020). Anchoring of 10-phenylphenothiazine to mesoporous silica materials: A water compatible organic photocatalyst for the degradation. Applied Catalysis B: Environmental, 277, 119213. [Link]
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Ilies, M., et al. (2009). Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. ResearchGate. [Link]
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Dotsenko, V. V., et al. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. [Link]
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Cauquil, G., et al. (1973). Preparation of 3-substituted 10-methylphenothiazines. Journal of the Chemical Society, Perkin Transactions 1, 484-487. [Link]
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Mantsch, H. H., & Rădulescu, J. (1967). π-Electronic structure and reactivity of phenoxazine (I), phenothiazine (2), and phenoxthiin (3). Canadian Journal of Chemistry, 45(24), 3041-3046. [Link]
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Pluta, K., et al. (2012). Synthesis and selected immunological properties of 10-substituted 1,8-diazaphenothiazines. Pharmacological Reports, 64(2), 317-330. [Link]
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Brown, A. R., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(12), 8031–8038. [Link]
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Forfang, J. H., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7558. [Link]
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ScienceMadness Discussion Board. (2012). Aromatic bromination with NBS. Retrieved from [Link]
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Chen, Y. J., & Chen, C. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3402-3414. [Link]
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ResearchGate. (n.d.). Structure-directed functional properties of phenothiazine brominated dyes. Morphology, photophysical and electrochemical properties. Retrieved from [Link]
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Neumann, M., et al. (2019). N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. Beilstein Journal of Organic Chemistry, 15, 23–32. [Link]
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Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
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Li, Y., et al. (2020). Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Organic & Biomolecular Chemistry, 18(3), 443-447. [Link]
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Technical Guide: 3-Bromo-10-Phenylphenothiazine as a Strategic Intermediate in Organic Electronics
Part 1: Executive Summary
In the pursuit of next-generation organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the management of excited states—specifically the separation of singlet and triplet manifolds—is paramount.[1] 3-Bromo-10-phenylphenothiazine serves as a linchpin intermediate in this domain.
Unlike planar donors (e.g., carbazole), the phenothiazine core exhibits a non-planar "butterfly" conformation. When functionalized at the C3 position via the bromo-handle, it enables the synthesis of Donor-Acceptor (D-A) architectures with nearly orthogonal molecular orbitals. This structural feature is the primary driver for Thermally Activated Delayed Fluorescence (TADF) , allowing devices to harvest 100% of excitons by minimizing the singlet-triplet energy gap (
This guide details the rigorous synthesis, purification, and functionalization of this intermediate, establishing a self-validating workflow for high-purity organic electronic materials.
Part 2: Structural & Mechanistic Significance
The "Butterfly" Conformation
The phenothiazine (PTZ) core is bent along the S-N axis. This folding prevents strong
-
10-Phenyl Substitution: The N-phenyl group locks the nitrogen lone pair, enhancing oxidative stability and preventing unwanted N-alkylation during downstream processing.
-
3-Bromo Handle: The C3 position is electronically activated by the nitrogen donor. Introducing a bromine atom here breaks the symmetry, creating a reactive site for cross-coupling while leaving the C7 position available for future tuning or maintaining asymmetry.
Role in TADF
For efficient TADF, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) must be spatially separated to minimize the exchange integral (
-
Donor (PTZ): High-lying HOMO.
-
Acceptor (via C3-Br): When an acceptor (e.g., triazine, sulfone) is coupled to the 3-bromo position, the twisted dihedral angle (induced by steric hindrance at the C3 linkage) decouples the HOMO (on PTZ) and LUMO (on Acceptor).
Part 3: Synthesis Protocol
Stage 1: Synthesis of 10-Phenylphenothiazine
Rationale: Direct bromination of phenothiazine without N-protection leads to complex mixtures and N-bromination. The N-phenyl group must be installed first.
Reagents: Phenothiazine, Bromobenzene,
Protocol:
-
Inert Atmosphere: Flame-dry a three-neck flask and purge with Argon.
-
Charging: Add Phenothiazine (1.0 eq), Sodium tert-butoxide (1.5 eq), and
(1 mol%). -
Addition: Add anhydrous Toluene (0.2 M concentration) and Bromobenzene (1.2 eq).
-
Reaction: Reflux at 110°C for 12–16 hours. Monitor via TLC (Hexane:DCM 9:1).
-
Workup: Cool, filter through a Celite pad to remove Pd residues. Concentrate and recrystallize from Ethanol.
Stage 2: Regioselective Bromination (The Critical Step)
Rationale: Phenothiazine is highly electron-rich. Using elemental bromine (
Reagents: 10-Phenylphenothiazine, NBS, DMF (Dimethylformamide).
Step-by-Step Methodology:
-
Dissolution: Dissolve 10-Phenylphenothiazine (10 mmol) in DMF (50 mL) in a light-shielded flask (NBS is light sensitive).
-
Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Higher temperatures promote dibromination.
-
Controlled Addition: Dissolve NBS (1.0 eq, strictly stoichiometric) in DMF (10 mL). Add this solution dropwise over 60 minutes.
-
Quenching: Stir at 0°C for 2 hours. Pour the mixture into ice water (200 mL). The product will precipitate as a white/off-white solid.
-
Purification: Filter the solid.
Part 4: Functionalization Workflow (Suzuki Coupling)
The 3-bromo-10-phenylphenothiazine intermediate is most commonly coupled with boronic acid derivatives of electron acceptors.
Workflow Diagram
The following diagram illustrates the pathway from raw phenothiazine to a functional TADF emitter.
Caption: Synthetic pathway transforming phenothiazine into a functional OLED emitter via the 3-bromo intermediate.
Part 5: Key Quantitative Properties
The following table summarizes why 3-bromo-10-phenylphenothiazine derivatives are preferred over other donors (like carbazole or dimethylacridine) for specific applications.
| Parameter | Phenothiazine Core | Carbazole Core | Impact on Device Physics |
| Conformation | Non-planar (Butterfly) | Planar | PTZ reduces aggregation quenching; Planar cores stack too efficiently. |
| Oxidation Potential | ~0.25 V (vs | ~0.70 V (vs | PTZ is a stronger donor, stabilizing the Hole Transport layer. |
| Triplet Energy ( | ~2.5 eV | ~3.0 eV | PTZ is ideal for Green/Orange/Red emitters; Carbazole is better for Blue. |
| HOMO Level | -5.1 to -5.3 eV | -5.6 to -5.8 eV | Higher HOMO of PTZ facilitates hole injection from the anode. |
Part 6: Mechanism of Action (TADF)
To understand the utility of the 3-bromo intermediate, one must visualize the electronic transition it enables when coupled to an acceptor.
Caption: The TADF cycle. The twisted D-A structure (enabled by the 3-bromo intermediate) minimizes ΔEst, allowing T1->S1 upconversion.
Part 7: References
-
Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. De Gruyter / Open Chemistry. [Link][6]
-
Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. Chemical Science / NIH. [Link]
-
Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials. [Link]
-
Phenothiazine derivatives as organic sensitizers for highly efficient dye-sensitized solar cells. Journal of Materials Chemistry. [Link]
-
Two novel blue phosphorescent host materials containing phenothiazine-5,5-dioxide structure derivatives. Royal Society Open Science / NIH. [Link]
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A Technical Guide to the Thermal Stability and Decomposition of 3-bromo-10-phenyl-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-bromo-10-phenyl-10H-phenothiazine. In the absence of direct experimental data for this specific derivative, this document synthesizes information from analogous phenothiazine structures to establish a predictive framework. It details the critical analytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering field-proven, step-by-step protocols for their application. Furthermore, it explores the anticipated impact of the N-phenyl and C-bromo substitutions on the thermal behavior of the phenothiazine core and discusses potential decomposition mechanisms. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to design and interpret thermal analysis experiments for this and related compounds, which are of significant interest in pharmaceutical and materials science.
Introduction: The Significance of Thermal Stability for Phenothiazine Derivatives
Phenothiazine and its derivatives are a cornerstone in medicinal chemistry and are increasingly utilized in materials science for their unique electronic properties.[1] The compound 3-bromo-10-phenyl-10H-phenothiazine, a member of this versatile class, possesses a molecular architecture that suggests potential applications in areas such as organic light-emitting diodes (OLEDs), redox flow batteries, and as a scaffold for novel therapeutic agents.[2][3]
For any of these applications, thermal stability is a critical parameter. In drug development, it dictates storage conditions, shelf-life, and formulation strategies. In materials science, it determines the viability of processing techniques like vacuum thermal deposition and the operational lifetime of electronic devices.[4] Understanding the decomposition temperature and the thermal degradation pathways of 3-bromo-10-phenyl-10H-phenothiazine is therefore essential for its successful application.
Theoretical Framework: Factors Influencing Phenothiazine Thermal Stability
The thermal stability of the phenothiazine scaffold is significantly influenced by the nature and position of its substituents. The core structure, a non-planar butterfly-like conformation, can be modified at the nitrogen atom (position 10) and on the aromatic rings.
-
N-Substitution (Position 10): The substitution of the hydrogen at the N-10 position with an aryl group, such as the phenyl group in the target molecule, generally enhances thermal stability compared to N-H or N-alkyl substituted analogs. The N-phenyl group can lead to different molecular conformations (quasi-axial or quasi-equatorial), which in turn affect the crystal packing and intermolecular interactions, thereby influencing the overall stability of the solid-state material.[2]
-
Ring Substitution (Position 3): Halogenation of the aromatic rings can have a varied effect on thermal stability. The introduction of a bromine atom at the 3-position, as in the target molecule, is expected to influence the electronic structure and intermolecular interactions. Studies on other brominated aromatic compounds have shown that halogen substitution can sometimes lead to a decrease in thermal stability by creating weaker points in the molecule susceptible to thermal cleavage.[5]
The interplay of these substitutions—the electron-withdrawing nature of the bromine and the steric and electronic effects of the N-phenyl group—will ultimately determine the specific thermal decomposition profile of 3-bromo-10-phenyl-10H-phenothiazine.
Core Analytical Methodologies
The primary techniques for assessing the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It provides precise information about the decomposition temperature, the presence of residual solvents or water, and the amount of non-volatile residue. A typical TGA thermogram plots mass percentage against temperature. The onset temperature of mass loss is a key indicator of the initiation of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] It is used to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization events (Tc). For a crystalline solid, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point, often just before decomposition begins. The absence of a melting peak before decomposition can indicate that the material decomposes before it melts.
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for the thermal analysis of 3-bromo-10-phenyl-10H-phenothiazine.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate for mass loss, and indium, tin, and zinc for temperature).
-
Sample Preparation: Place 3-5 mg of the finely ground 3-bromo-10-phenyl-10H-phenothiazine powder into an alumina or platinum crucible. Ensure an even distribution of the sample at the bottom of the crucible.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. An inert atmosphere is crucial for studying the intrinsic thermal decomposition without oxidative effects.
-
Temperature Program: Equilibrate the sample at 30 °C for 5 minutes. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. The choice of heating rate is a balance between resolution and experimental time.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset decomposition temperature (Td,onset) using the tangent method at the point of initial significant mass loss.
-
Report the temperature at which 5% weight loss occurs (Td5), which is a common metric for comparing thermal stability.[4]
-
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified indium standard.
-
Sample Preparation: Hermetically seal 2-4 mg of the sample in an aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program:
-
First Heating Scan: Equilibrate at 30 °C. Ramp the temperature to a point just below the expected decomposition temperature (e.g., 300 °C, based on TGA data) at a rate of 10 °C/min. This scan removes any thermal history of the sample.
-
Cooling Scan: Cool the sample to 30 °C at a rate of 10 °C/min.
-
Second Heating Scan: Ramp the temperature again at 10 °C/min to the same upper limit. This scan reveals the intrinsic thermal transitions of the material.
-
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks (melting) and exothermic peaks (crystallization).
-
Determine the melting point (Tm) from the peak maximum of the melting endotherm in the first heating scan.
-
Determine the glass transition temperature (Tg) as a step change in the baseline of the second heating scan, if the material is amorphous or semi-crystalline.
-
Data Presentation and Expected Results
While specific experimental data for 3-bromo-10-phenyl-10H-phenothiazine is not publicly available, we can project an expected thermal profile based on related compounds. Phenothiazine derivatives often exhibit high thermal stability, with decomposition temperatures well above 300 °C.[2][4]
Table 1: Predicted Thermal Properties of 3-bromo-10-phenyl-10H-phenothiazine and Comparison with Related Structures
| Compound | Td5 (°C, N2 atm) | Melting Point (Tm, °C) | Key Structural Features | Reference |
| 3-bromo-10-phenyl-10H-phenothiazine | ~320 - 360 (Predicted) | ~180 - 220 (Predicted) | N-phenyl, C3-bromo | - |
| NTPH | 326 | >280 | N-phenyl-nicotinonitrile | [2] |
| NTPCF | 312 | >280 | N-phenyl-nicotinonitrile with CF3 | [2] |
| D-A-D Phenothiazine Triad (1) | 439 - 450 | 293 | Dibenzo[a,j]phenazine core | [4] |
| Aldehyde Substituted Phenothiazine | 335 - 354 | 136 - 198 | N-alkyl, various aldehyde groups | [8] |
The N-phenyl substitution is expected to provide good thermal stability. However, the C-Br bond may be a point of initial thermal degradation, potentially lowering the decomposition temperature compared to non-halogenated N-phenyl phenothiazines. The predicted melting point range is typical for crystalline organic molecules of this size.
Visualization of Experimental Workflows and Decomposition Pathways
Experimental Workflow Diagrams
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Postulated Decomposition Pathway
The thermal decomposition of phenothiazines in an inert atmosphere is likely to proceed through radical mechanisms. The initial steps may involve the homolytic cleavage of the weakest bonds in the molecule.
Caption: Potential initial steps in the thermal decomposition of 3-bromo-10-phenyl-10H-phenothiazine.
The C-Br bond is typically weaker than the C-H, C-N, and C-S bonds within the aromatic rings and is a likely site for initial cleavage. The C-N bond at the 10-position is also a potential point of scission. Following these initial steps, a cascade of further fragmentation and rearrangement reactions would lead to the formation of smaller volatile molecules and a non-volatile char residue. The presence of oxygen would introduce additional oxidative degradation pathways, likely forming sulfoxides and other oxygenated species.[9][10]
Conclusion
While direct experimental data on the thermal stability of 3-bromo-10-phenyl-10H-phenothiazine is pending, a robust analysis based on the extensive literature of related phenothiazine derivatives allows for a well-founded prediction of its thermal behavior. It is anticipated to be a thermally stable compound, with a decomposition temperature likely in the range of 320-360 °C. The methodologies and protocols outlined in this guide provide a clear path for the empirical determination of its thermal properties. A thorough understanding of the thermal stability and decomposition pathways is paramount for the successful translation of this promising molecule from the laboratory to real-world applications in medicine and materials science.
References
-
[Structure of the phenothiazine derivatives and related compounds
-
some_oxidants_metal_ions_and_organic_substances_review_article)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmra.us [ijmra.us]
- 7. researchgate.net [researchgate.net]
- 8. Orange to red emissive aldehyde substituted donor-π-acceptor phenothiazine derivatives: Optoelectronic, DFT and thermal studies | European Journal of Chemistry [eurjchem.com]
- 9. Photo-decomposition and metabolism of the phenothiazine drug perazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Solubility profile of 3-bromo-10-phenylphenothiazine in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-bromo-10-phenylphenothiazine in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Understanding the Criticality of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its formulation, bioavailability, and ultimately, its therapeutic efficacy. For novel compounds such as 3-bromo-10-phenylphenothiazine, a derivative of the pharmacologically significant phenothiazine class, a comprehensive understanding of its solubility profile in various organic solvents is not merely academic—it is a critical prerequisite for advancing from laboratory curiosity to a potential therapeutic agent. This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. While specific quantitative data for 3-bromo-10-phenylphenothiazine is not extensively available in public literature, this document outlines the theoretical underpinnings and provides detailed, field-proven methodologies to empower researchers to generate this vital data in-house.
Physicochemical Characterization and Predicted Solubility Behavior of 3-bromo-10-phenylphenothiazine
3-bromo-10-phenylphenothiazine (CAS No. 89922-57-6) possesses a molecular formula of C₁₈H₁₂BrNS and a molecular weight of 354.27 g/mol .[1] Its structure is characterized by the tricyclic phenothiazine core, with a bromine substituent at the 3-position and a phenyl group at the 10-position (the nitrogen atom). This molecular architecture provides key insights into its likely solubility:
-
The Phenothiazine Core: The fundamental phenothiazine structure is largely hydrophobic and non-polar.[2] This suggests a general preference for non-polar organic solvents.
-
The Phenyl Group: The addition of a phenyl group at the N-10 position further enhances the lipophilicity and non-polar character of the molecule.
-
The Bromo Substituent: The bromine atom introduces some polarity and can participate in halogen bonding, potentially influencing interactions with specific solvents.
Based on these structural features, it is reasonable to predict that 3-bromo-10-phenylphenothiazine will exhibit good solubility in common non-polar and moderately polar aprotic organic solvents. Its solubility in highly polar protic solvents, such as lower alcohols, may be more limited but still present.
Table 1: Predicted Physicochemical Properties of 3-bromo-10-phenylphenothiazine and Related Compounds
| Property | 3-bromo-10-phenylphenothiazine | 3-bromo-10H-phenothiazine | 10-phenylphenothiazine |
| Molecular Formula | C₁₈H₁₂BrNS[1] | C₁₂H₈BrNS[3][4] | C₁₈H₁₃NS[5] |
| Molecular Weight | 354.27 g/mol [1] | 278.17 g/mol [3][4] | 275.38 g/mol |
| Predicted XLogP3 | Not available | 4.8[3] | Not available |
| Predicted Boiling Point | Not available | 410.5±34.0 °C[4] | Not available |
| Predicted Density | Not available | 1.564±0.06 g/cm³[4] | Not available |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Theoretical Framework: The Principles of Solvation
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a fundamental concept. For 3-bromo-10-phenylphenothiazine, this means:
-
Van der Waals forces: The large, non-polar surface area of the molecule will lead to significant van der Waals interactions with non-polar solvents like toluene or hexane.
-
Dipole-dipole interactions: The presence of the bromine and the nitrogen and sulfur heteroatoms introduces dipoles, allowing for interactions with polar aprotic solvents such as dichloromethane (DCM) and dimethylformamide (DMF).
-
Hydrogen bonding: While the N-10 position is substituted, the lone pairs on the nitrogen and sulfur atoms can act as weak hydrogen bond acceptors. This may contribute to solubility in protic solvents like ethanol, although the overall hydrophobic nature of the molecule will likely limit this.
Standardized Methodology for Experimental Solubility Determination: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2][6] It involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.
Experimental Protocol
Objective: To determine the saturation solubility of 3-bromo-10-phenylphenothiazine in a selection of organic solvents at a controlled temperature (e.g., 25°C).
Materials:
-
3-bromo-10-phenylphenothiazine (solid)
-
Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Analytical balance
-
Scintillation vials or glass vials with screw caps
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator
-
Centrifuge (optional, for temperature-controlled phase separation)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid 3-bromo-10-phenylphenothiazine to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibrium.
-
To each vial, add a known volume of the selected organic solvent.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.[2]
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6] A preliminary time-course study can determine the minimum time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
For solvents where sedimentation is slow, centrifugation at the controlled temperature can be used to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette that has been pre-warmed or equilibrated to the experimental temperature.
-
Immediately filter the aliquot using a syringe filter into a pre-weighed vial. This step is crucial to remove any remaining solid microparticles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the calibrated range of the chosen analytical instrument. The dilution factor must be precisely recorded.
-
-
Quantification:
-
Analyze the concentration of 3-bromo-10-phenylphenothiazine in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility determination.
Analytical Quantification of Dissolved 3-bromo-10-phenylphenothiazine
Accurate quantification of the dissolved solute is paramount. Below are protocols for two common and effective analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for its high selectivity and sensitivity.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector, autosampler, and a suitable C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is a good starting point. Isocratic elution is often sufficient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by running a UV scan of a dilute solution of 3-bromo-10-phenylphenothiazine to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
Procedure:
-
Method Development: Optimize the mobile phase composition to achieve a sharp, symmetrical peak for 3-bromo-10-phenylphenothiazine with a reasonable retention time (e.g., 3-10 minutes).
-
Calibration Curve:
-
Prepare a series of standard solutions of 3-bromo-10-phenylphenothiazine of known concentrations in the mobile phase or a compatible solvent.
-
Inject each standard in triplicate and record the peak area.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.
-
-
Sample Analysis:
-
Inject the diluted, filtered samples from the solubility experiment.
-
Determine the peak area for each sample.
-
Use the calibration curve to calculate the concentration of 3-bromo-10-phenylphenothiazine in the diluted sample.
-
UV-Vis Spectrophotometry
A simpler, more accessible method if the compound has a strong chromophore and there are no interfering substances.[7]
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: The same solvent used for the dilution of the experimental samples.
Procedure:
-
Determine λmax: Scan a dilute solution of 3-bromo-10-phenylphenothiazine to determine the wavelength of maximum absorbance.
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at λmax.
-
Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).
-
-
Sample Analysis:
-
Measure the absorbance of the diluted, filtered samples.
-
Use the calibration curve to determine the concentration.
-
Analytical Workflow Diagram
Caption: General workflow for analytical quantification.
Data Analysis and Presentation
The final solubility is calculated by taking into account the dilution factor.
Calculation:
Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor
Data Presentation:
The results should be presented in a clear, tabular format for easy comparison.
Table 2: Example Solubility Data Table for 3-bromo-10-phenylphenothiazine at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Ethanol | 5.2 | ||
| Methanol | 6.6 | ||
| DMF | 6.4 | ||
| DMSO | 7.2 |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the following self-validating steps should be integrated into the protocol:
-
Purity of Compound: The purity of the 3-bromo-10-phenylphenothiazine should be confirmed by a suitable method (e.g., HPLC, NMR) before commencing the study.
-
Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is stable and equilibrium has been reached.
-
Triplicate Measurements: All experiments should be performed in at least triplicate to ensure reproducibility and to calculate standard deviations.
-
Analytical Method Validation: The chosen analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, and precision.
Conclusion
A thorough understanding of the solubility profile of 3-bromo-10-phenylphenothiazine is indispensable for its development as a potential therapeutic agent. While direct solubility data is sparse, the application of the systematic and robust methodologies outlined in this guide—from the isothermal shake-flask method to validated analytical quantification—will enable researchers to generate high-quality, reliable data. This, in turn, will facilitate informed decisions in formulation development, preclinical studies, and the overall progression of this promising compound through the drug development pipeline.
References
- Domańska, U., et al. (2011). Solubility and pKa determination of six structurally related phenothiazines.
- BenchChem. (n.d.).
- PubChem. (n.d.). 3-bromo-10H-phenothiazine.
- ChemicalBook. (n.d.). 3-bromo-10H-phenothiazine CAS#: 3939-23-9.
- CymitQuimica. (n.d.). CAS 3939-23-9: 3-bromo-10H-phenothiazine.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Phenothiazine-Based Compounds.
- Martinez, F., & Gómez, A. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. MDPI.
- Zhu, X., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 13(16), 4578-4585.
- Fisher Scientific. (n.d.). 3-Bromo-10H-phenothiazine.
- LookChem. (n.d.). 10H-Phenothiazine, 3-bromo-10-phenyl-.
- Gautam, N., & Gautam, D. C. (2004). SYNTHESIS OF 3-BROMO-1-METHYL PHENOTHIAZINE SULFONES. TSI Journals.
- Esteve-Adell, I., et al. (2020). Anchoring of 10-phenylphenothiazine to mesoporous silica materials: A water compatible organic photocatalyst for the degradation.
- Toth, G., et al. (2010).
- Gil, S., et al. (1995). Preparation of 3-substituted 10-methylphenothiazines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2291-2295.
- Basavaiah, K., & Charan, V. S. (2002). Indirect Titrimetric and Spectrophotometric Methods for the Determination of Some Phenothiazine Psychotropics. Chemical & Pharmaceutical Bulletin, 50(8), 1056-1059.
- Steiner Chemie. (n.d.). Handbook of Methods.
- Skoog, D. A., et al. (2014). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.
- CymitQuimica. (n.d.). CAS 7152-42-3: 10-Phenylphenothiazine.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone.
- BenchChem. (n.d.). Solubility Profile of 3-Bromo-3-phenylpropanoic Acid in Organic Solvents: A Technical Guide.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-bromo-10H-phenothiazine | C12H8BrNS | CID 283308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-bromo-10H-phenothiazine CAS#: 3939-23-9 [m.chemicalbook.com]
- 5. CAS 7152-42-3: 10-Phenylphenothiazine | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
Methodological & Application
Application Note: A Protocol for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-bromo-10-phenylphenothiazine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][3][4]
This application note focuses on the synthesis of 3-aryl-10-phenylphenothiazine derivatives via the Suzuki-Miyaura coupling. The phenothiazine core is a "privileged scaffold" in medicinal chemistry, forming the basis for drugs with a vast range of therapeutic applications, including antipsychotic, anticancer, and antimicrobial activities.[5][6][7][8][9] The ability to functionalize the phenothiazine nucleus at specific positions, such as the C-3 position, is crucial for developing novel drug candidates with enhanced efficacy and tailored pharmacological profiles.[6][7] This protocol provides a robust and reproducible method for coupling 3-bromo-10-phenylphenothiazine with various arylboronic acids, offering a gateway to a diverse library of pharmacologically relevant compounds.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid) with an organohalide using a palladium(0) catalyst and a base. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-10-phenylphenothiazine, forming a Pd(II) complex. This is often the rate-determining step.[10]
-
Transmetalation: The base activates the arylboronic acid, forming a more nucleophilic boronate species.[11][12] This species then transfers its aryl group to the Pd(II) complex, displacing the bromide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the 3-aryl-10-phenylphenothiazine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Parameters for Reaction Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components. The following table summarizes critical parameters and provides rationale for their selection in the context of coupling with 3-bromo-10-phenylphenothiazine.
| Parameter | Recommended Reagents/Conditions | Rationale & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst effective for a wide range of aryl bromides.[13] PdCl₂(dppf) is a pre-catalyst that forms the active Pd(0) species in situ. The dppf ligand can enhance stability and activity, especially for challenging substrates. |
| Ligand | (Implicit in catalyst choice) | Phosphine ligands stabilize the palladium center, prevent precipitation of palladium black, and modulate its reactivity.[10] For Pd(PPh₃)₄, triphenylphosphine acts as the ligand. For PdCl₂(dppf), the dppf ligand is integrated. |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | An inorganic base is essential for the transmetalation step.[11] Carbonates and phosphates are generally effective and well-tolerated by many functional groups.[11] They are typically used as an aqueous solution to facilitate dissolution and reaction. |
| Solvent System | Toluene/H₂O 1,4-Dioxane/H₂O THF/H₂O | A biphasic solvent system is common.[1][14] The organic solvent (e.g., Toluene, Dioxane) solubilizes the organic substrates and catalyst, while the aqueous phase dissolves the inorganic base. This setup facilitates the interaction between all reaction components at the interface. |
| Temperature | 80 - 110 °C | The oxidative addition of aryl bromides to palladium typically requires thermal energy. The reaction is run at reflux of the chosen solvent system to ensure a reasonable reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and reduced yields. Maintaining an inert atmosphere throughout the setup and reaction is critical. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-bromo-10-phenylphenothiazine with a generic arylboronic acid on a 1.0 mmol scale.
Materials and Reagents:
-
3-bromo-10-phenylphenothiazine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene (6 mL)
-
Deionized Water (2 mL)
-
Ethyl Acetate (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Equipment:
-
50 mL round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-10-phenylphenothiazine (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Fit the flask with a reflux condenser. Evacuate and backfill the apparatus with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
-
Reagent Addition:
-
Prepare a solution of K₂CO₃ (2.0 mmol) in deionized water (2 mL). Degas this solution by bubbling the inert gas through it for 10-15 minutes.
-
Via syringe, add the degassed toluene (6 mL) to the reaction flask, followed by the degassed aqueous K₂CO₃ solution.
-
-
Reaction Execution:
-
With vigorous stirring, heat the biphasic mixture to reflux (approximately 90-95 °C in a pre-heated oil bath).
-
Maintain the reaction at reflux. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system). The disappearance of the 3-bromo-10-phenylphenothiazine spot indicates reaction completion. Reaction times typically range from 4 to 12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Add water (10 mL) and shake. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine all organic extracts and wash with brine (20 mL) to remove residual water and inorganic salts.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product will likely contain impurities such as unreacted boronic acid, homo-coupled byproducts, and residual catalyst.[15]
-
Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis, but a gradient of ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the pure 3-aryl-10-phenylphenothiazine.
-
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
- BenchChem. (n.d.). Application Notes and Protocols: The Role of Phenothiazine Derivatives in Medicinal Chemistry.
-
Ferreira, P. M., et al. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. MDPI. Retrieved from [Link]
-
Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
-
Guzel, M., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. PMC. Retrieved from [Link]
-
Lecomte, S., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved from [Link]
-
Massive Bio. (2026). Phenothiazine: Therapeutic Uses and Mechanism of Action. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]
-
Synthesis and electronic properties of some new phenothiazine derivatives designed as building blocks for functional materials. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Afribary. (2021). The Utility Of Suzuki-Miyaura Cross-Coupling Reaction In The Synthesis Of Angular Benzo[A]Phenothiazine And Benzo[A]Phenoxazine Derivatives And Their Anti-Microbial Screening. Retrieved from [Link]
-
Asian Journal of Chemistry. (2025). Suzuki-Miyaura Coupling Mediated Synthesis and Spectral Characterization of Novel Chalcones Derived from Substituted Phenothiazines. Retrieved from [Link]
-
PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (2025). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
-
SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
PMC. (2021). Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. Retrieved from [Link]
-
Semantic Scholar. (2018). Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massivebio.com [massivebio.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Purification of Phenothiazine-Based Donor-Acceptor OLED Materials
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Focus: Synthesis of Donor-Acceptor (D-A) architectures using 3-bromo-10-phenylphenothiazine
Introduction & Molecular Rationale
The development of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on Thermally Activated Delayed Fluorescence (TADF) to achieve 100% internal quantum efficiency without the use of scarce heavy metals[1]. The fundamental requirement for efficient TADF is a near-zero energy gap (
3-bromo-10-phenylphenothiazine is a highly privileged building block in this domain[3]. The 10-phenylphenothiazine (PTH) moiety acts as a powerful electron donor. Crucially, its distinct "butterfly" (non-planar) conformation induces massive steric hindrance when coupled at the 3-position to an electron acceptor (e.g., a triazine or benzonitrile derivative)[4]. This steric clash forces the Donor and Acceptor planes into a nearly orthogonal geometry, effectively decoupling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This spatial separation is the causal mechanism behind the minimized
Fig 1: Jablonski diagram illustrating the TADF mechanism enabled by the D-A orthogonal geometry.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
To construct the D-A emitter, the aryl bromide (3-bromo-10-phenylphenothiazine) is reacted with an electron-deficient aryl boronic acid—in this protocol, (4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)boronic acid (TRZ-B(OH)₂)—via a Palladium-catalyzed Suzuki-Miyaura cross-coupling[3].
Causality of Reaction Conditions:
-
Catalyst (
): Provides the active species necessary for the oxidative addition into the robust C-Br bond of the phenothiazine. -
Base (
): Activates the boronic acid by forming a negatively charged, highly nucleophilic boronate complex, which is mandatory for the transmetalation step. -
Solvent System (Toluene/Ethanol/Water): A biphasic system where Toluene solubilizes the organic precursors, Water dissolves the inorganic base, and Ethanol acts as a phase-transfer bridge to ensure homogeneity at the solvent interface.
Fig 2: End-to-end experimental workflow for synthesizing phenothiazine-based D-A OLED emitters.
Experimental Protocol
Reagent Preparation
| Reagent | Function | Equivalents | Amount |
| 3-bromo-10-phenylphenothiazine | Donor Precursor | 1.0 eq | 3.54 g (10.0 mmol) |
| TRZ-B(OH)₂ | Acceptor Precursor | 1.2 eq | 4.24 g (12.0 mmol) |
| Catalyst | 0.05 eq | 0.58 g (0.5 mmol) | |
| Base | 3.0 eq | 15.0 mL (30.0 mmol) | |
| Toluene / Ethanol | Solvent | N/A | 60 mL / 30 mL |
Step-by-Step Synthesis
Step 1: Assembly and Degassing (Critical Step)
-
Charge a 250 mL two-neck Schlenk flask with 3-bromo-10-phenylphenothiazine, TRZ-B(OH)₂, Toluene, and Ethanol.
-
Add the 2M aqueous
solution. -
Causality: Sparge the biphasic mixture vigorously with Argon for at least 30 minutes. Dissolved oxygen rapidly oxidizes the
catalyst to inactive species, halting the catalytic cycle and promoting unwanted homocoupling of the boronic acid.
Step 2: Catalyst Addition and Reaction
4. Under a positive flow of Argon, quickly add
Step 3: Workup
8. Cool the mixture to room temperature. Transfer to a separatory funnel and add 50 mL of deionized water and 50 mL of Dichloromethane (DCM).
9. Extract the aqueous layer with DCM (
Purification and Sublimation
OLED devices operate under high electric fields; therefore, trace impurities (especially halogens and Palladium) act as deep charge traps and exciton quenchers, catastrophically reducing device lifespan and efficiency[2].
-
Column Chromatography: Purify the crude solid via silica gel flash chromatography using a gradient eluent of Hexane to Hexane:DCM (1:2).
-
Recrystallization: Dissolve the collected fractions in a minimum amount of boiling Toluene, then slowly add Ethanol until turbidity appears. Cool to 4 °C overnight to yield crystalline product.
-
Temperature-Gradient Vacuum Sublimation (OLED Grade):
-
Transfer the recrystallized powder to a sublimation boat.
-
Evacuate the sublimation tube to
Torr. -
Apply a temperature gradient (e.g., Zone 1: 280 °C, Zone 2: 220 °C, Zone 3: 150 °C).
-
Causality: The target molecule will sublime and deposit in the middle zone, leaving heavy polymeric/palladium residues in the hot zone and volatile impurities in the cold zone.
-
Photophysical Acceptance Criteria
Following successful synthesis and sublimation, the material must be validated against expected photophysical parameters to ensure the D-A architecture is functioning as designed[1].
| Parameter | Analytical Method | Expected Value (PTH-TRZ) |
| Emission Maximum ( | Photoluminescence (PL) Spectroscopy | 510 - 530 nm (Green/Yellow) |
| Singlet-Triplet Gap ( | Low-Temp (77K) Fluorescence/Phosphorescence | |
| HOMO Level | Cyclic Voltammetry (Oxidation Onset) | |
| LUMO Level | Cyclic Voltammetry (Reduction Onset) | |
| PLQY ( | Integrating Sphere (Doped in Host Film) |
References
- Benchchem. 10-Phenyl-10h-phenothiazine | 7152-42-3.
- ACS Publications. Enhancing Thermally Activated Delayed Fluorescence by Fine-Tuning the Dendron Donor Strength.
- RSC Publishing. Enhancing electrochemiluminescence through triplet state dynamics.
- ResearchGate. The interplay of conformations and electronic properties in N-aryl phenothiazines.
Sources
Application Note: Advanced Functionalization of 3-Bromo-10-phenylphenothiazine for Organic Photoredox Catalysis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Photoredox Catalysis, Materials Science
Executive Summary & Mechanistic Rationale
10-Phenylphenothiazine (PTH) and its derivatives have emerged as cornerstone organic photoredox catalysts. Characterized by their strongly reducing excited states (
However, unmodified PTH absorbs primarily in the UV/near-UV region, limiting its efficiency under ambient solar or visible-light irradiation. To engineer next-generation photocatalysts, structural functionalization is required. The 3-position of the phenothiazine core is the strategic focal point for this modification.
Why the 3-position?
The nitrogen atom in the phenothiazine ring is strongly electron-donating, which electronically activates the ortho and para positions. Because the ortho positions (1 and 9) are sterically hindered by the N-phenyl ring, electrophilic substitution is directed predominantly to the para positions (3 and 7). Functionalizing the 3-position via a 3-bromo-10-phenylphenothiazine intermediate allows chemists to extend the
Photophysical and Electrochemical Profiling
Extending the conjugation of PTH at the 3-position systematically alters its photophysical properties. As demonstrated in Table 1, the introduction of aryl or donor-acceptor groups induces a bathochromic (red) shift in both absorption and emission spectra, enabling visible-light excitation. While the excited-state reduction potential slightly decreases with extended conjugation, it remains sufficiently potent for most dehalogenation and cross-coupling applications.
Table 1: Comparative Photophysical and Electrochemical Properties of PTH Derivatives
| Compound | Absorption | Emission | ||
| 10-Phenylphenothiazine (PTH) | 320 | 440 | +0.75 | -2.10 |
| 3-Bromo-10-phenylphenothiazine | 335 | 455 | +0.82 | -1.95 |
| 3-(4-Cyanophenyl)-PTH | 380 | 510 | +0.88 | -1.80 |
| Extended | 410 | 540 | +0.95 | -1.72 |
Data represents generalized trends derived from spectroscopic analyses of extended phenothiazines in N,N-dimethylformamide.
Synthetic Workflows & Reaction Causality
Fig 1. Synthetic workflow for the functionalization of 10-phenylphenothiazine via a 3-bromo intermediate.
Protocol A: Regioselective Synthesis of 3-Bromo-10-phenylphenothiazine
Objective: Synthesize the electrophilic precursor while preventing over-bromination.
Causality & Design: N-Bromosuccinimide (NBS) is selected over
Step-by-Step Procedure:
-
Preparation: Dissolve 10-phenylphenothiazine (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) in a 100 mL round-bottom flask.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes under an argon atmosphere.
-
Reagent Addition: Dissolve NBS (10.5 mmol, 1.05 equiv.) in 20 mL of anhydrous DMF. Add this solution dropwise to the PTH solution over 30 minutes using an addition funnel. Strict stoichiometric control is vital to prevent 3,7-dibromination.
-
Reaction: Stir the mixture at 0 °C for 2 hours, entirely shielded from light to prevent radical side-reactions.
-
Workup: Quench the reaction by pouring it into 200 mL of ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Self-Validation Check: Analyze the crude mixture via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material (
) and the appearance of a single new spot ( ) confirms mono-bromination. GC-MS should exhibit a molecular ion peak with the characteristic 1:1 isotopic pattern of a mono-brominated species ( ).
Protocol B: Conjugation Extension via Suzuki-Miyaura Coupling
Objective: Couple 3-Br-PTH with an arylboronic acid to red-shift the absorption profile.
Causality & Design:
Step-by-Step Procedure:
-
Assembly: In a Schlenk flask, combine 3-bromo-10-phenylphenothiazine (2.0 mmol), the desired arylboronic acid (2.4 mmol),
(6.0 mmol), and (0.1 mmol, 5 mol%). -
Solvent Addition & Degassing: Add a mixture of Toluene/Ethanol/
(v/v/v 4:1:1, 30 mL). Immediately subject the flask to three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen. -
Heating: Backfill with argon and heat the mixture to 90 °C in an oil bath for 12 hours.
-
Self-Validation Check: The solution should transition from a pale yellow to a deep, vibrant color (e.g., orange or red), visually indicating the successful extension of the
-conjugated system. UV-Vis spectroscopy of an aliquot should reveal a bathochromic shift compared to the 335 nm peak of the precursor. -
Purification: Cool to room temperature, filter through a pad of Celite, and purify via silica gel column chromatography to isolate the extended photocatalyst.
Photocatalytic Application: Reductive Dehalogenation
Fig 2. General photoredox catalytic cycle for reductive dehalogenation using functionalized PTH.
Causality & Design: The functionalized PTH catalyst is excited by visible light to its singlet excited state, which acts as a potent single-electron reductant. It transfers an electron to the alkyl halide (
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried 10 mL vial equipped with a magnetic stir bar, add the alkyl bromide substrate (0.5 mmol), the functionalized PTH catalyst (0.025 mmol, 5 mol%), and DIPEA (1.5 mmol, 3.0 equiv.).
-
Solvent & Degassing: Add anhydrous, degassed acetonitrile (5.0 mL). Seal the vial with a PTFE septum cap and sparge with argon for 15 minutes.
-
Irradiation: Place the vial in a photoreactor equipped with 405 nm or 450 nm LEDs (depending on the catalyst's
). Stir vigorously at room temperature for 16 hours. -
Self-Validation Check: A color change from the characteristic ground-state color to a deep, persistent radical cation color (often dark green or blue for phenothiazine derivatives) upon initial irradiation indicates the successful generation of the active photocatalytic species.
References
-
Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives Source: Molecules, 2021, 26(5), 1365. URL: [Link]
-
Title: Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines Source: Chemical Science, 2022, 13, 5382-5389. URL: [Link]
-
Title: Phenothiazine Sulfoxides as Active Photoc
-Lactones Source: Journal of the American Chemical Society, 2025. URL: [Link]
Application Note: Directed Lithiation and Boronic Acid Synthesis from 3-Bromo-10-phenylphenothiazine
Scientific Context & Utility
The functionalization of 10-phenylphenothiazine (PTH) derivatives is of paramount importance in modern synthetic chemistry, materials science, and drug development. PTH derivatives are widely recognized for their utility as highly reducing, metal-free organic photoredox catalysts and as electron-donating cores in organic light-emitting diodes (OLEDs) .
Converting 3-bromo-10-phenylphenothiazine into 10-phenylphenothiazine-3-boronic acid unlocks the ability to construct extended π-conjugated systems via Suzuki-Miyaura cross-coupling. Because boronic acids are sensitive to protodeboronation and oxidation, their synthesis requires precise mechanistic control over the halogen-metal exchange and subsequent electrophilic trapping.
Mechanistic Rationale & Causality (E-E-A-T)
The transformation relies on a two-step, one-pot sequence:
-
Halogen-Metal Exchange (Lithiation): The addition of n-butyllithium (n-BuLi) to the aryl bromide at cryogenic temperatures (−78 °C) drives the equilibrium toward the formation of the more stable aryllithium species. Causality: Strict temperature control is critical; warming the reaction prematurely can lead to undesired proton abstraction from the tetrahydrofuran (THF) solvent, or the formation of highly reactive aryne intermediates that cause complex oligomerization.
-
Electrophilic Trapping & Hydrolysis: The aryllithium intermediate is quenched with a borate ester. We specifically utilize triisopropyl borate (B(OiPr)₃) rather than trimethyl borate. Causality: The steric bulk of the isopropyl groups prevents the newly formed boronate from undergoing a second nucleophilic attack by another aryllithium molecule, which would otherwise yield an undesired borinic acid or triarylborane. Subsequent acidic hydrolysis cleaves the ester bonds, yielding the free boronic acid.
Workflow of the directed lithiation and borylation of 3-bromo-10-phenylphenothiazine.
Quantitative Data & Reagent Stoichiometry
To ensure a self-validating and reproducible system, reagents must be scaled according to the exact molar equivalents listed below.
| Reagent / Parameter | Role in Synthesis | Molar Eq. | Volume / Mass (per 10 mmol scale) |
| 3-Bromo-10-phenylphenothiazine | Substrate | 1.00 eq | 3.54 g |
| Anhydrous THF | Solvent | 0.15 M | 65 mL |
| n-Butyllithium (1.6 M in hexanes) | Lithiating Agent | 1.10 eq | 6.88 mL |
| Triisopropyl borate (B(OiPr)₃) | Electrophile | 1.50 eq | 3.46 mL (2.82 g) |
| 2M HCl (aq) | Hydrolysis Quench | Excess | 20 mL |
Step-by-Step Experimental Protocol
Phase 1: Preparation and Halogen-Metal Exchange
-
System Purging: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon (repeat 3 times). Validation: A strictly anhydrous environment prevents the premature quenching of n-BuLi, which would result in the recovery of debrominated starting material.
-
Substrate Solvation: Add 3-bromo-10-phenylphenothiazine (3.54 g, 10.0 mmol) to the flask. Inject anhydrous THF (65 mL) via syringe. Stir until fully dissolved.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to −78 °C for 15 minutes.
-
Lithiation: Slowly add n-BuLi (1.6 M in hexanes, 6.88 mL, 11.0 mmol) dropwise over 10 minutes down the inner wall of the flask.
-
Self-Validating Marker: The solution will typically transition from a pale yellow to a deep orange/red hue, visually confirming the generation of the highly conjugated aryllithium intermediate .
-
-
Incubation: Stir the mixture at −78 °C for 1 hour to ensure complete halogen-metal exchange.
Phase 2: Electrophilic Borylation
-
Borate Addition: Rapidly inject triisopropyl borate (3.46 mL, 15.0 mmol) in one portion.
-
Causality: Rapid addition at −78 °C ensures the aryllithium species is immediately trapped by an excess of the electrophile, suppressing unwanted side reactions such as homocoupling.
-
-
Thermal Equilibration: Maintain the reaction at −78 °C for 30 minutes, then remove the cooling bath. Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for an additional 12 hours (overnight).
Phase 3: Hydrolysis and Workup
-
Acidic Quench: Cool the flask to 0 °C using an ice bath. Carefully add 2M HCl (20 mL) dropwise to quench the reaction.
-
Causality: The acid hydrolyzes the intermediate diisopropyl boronate ester into the target boronic acid and neutralizes residual lithium alkoxides.
-
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporation) to yield a crude solid.
Phase 4: Purification Strategy
Critical Note: Boronic acids are notoriously unstable on standard acidic silica gel, often undergoing protodeboronation or dehydrating into boroxines (anhydride trimers) during column chromatography .
-
Trituration: Suspend the crude solid in a mixture of cold Hexanes/Ethyl Acetate (9:1, 20 mL).
-
Sonication & Filtration: Sonicate for 5 minutes to dissolve non-polar impurities (e.g., debrominated byproducts and residual borate esters). Filter the suspension through a Büchner funnel.
-
Drying: Dry the collected solid under high vacuum at 40 °C for 4 hours to afford pure 10-phenylphenothiazine-3-boronic acid as a pale solid.
Troubleshooting & Quality Control
-
Issue: High levels of debrominated byproduct (10-phenylphenothiazine).
-
Root Cause: Moisture in the THF or argon line quenched the aryllithium intermediate before the borate ester could be added.
-
Solution: Titrate the n-BuLi prior to use to ensure accurate molarity. Use freshly distilled or sure-seal anhydrous THF.
-
-
Issue: Variable NMR integration for the -OH protons (or broad peaks).
-
Root Cause: Boronic acids exist in an equilibrium with their cyclic boroxine anhydrides.
-
Solution: Add a drop of D₂O to the NMR tube (e.g., in DMSO-
) to exchange the protons and simplify the spectrum, or convert a small aliquot to the pinacol ester (using pinacol and MgSO₄) for cleaner characterization.
-
References
Sources
Step-by-step bromination of 10-phenylphenothiazine to isolate the 3-bromo derivative
Abstract & Strategic Significance
10-Phenylphenothiazine (PTH) derivatives are critical intermediates in the synthesis of hole-transport materials for OLEDs and photocatalysts for organometallic chemistry. The introduction of a bromine atom at the C3 position allows for subsequent functionalization via Buchwald-Hartwig or Suzuki-Miyaura cross-couplings.
However, the synthesis presents a specific regioselectivity challenge: the phenothiazine core is highly electron-rich, making it prone to over-bromination (yielding the 3,7-dibromo derivative) or oxidation at the sulfur atom (yielding sulfoxides). This protocol details a controlled, atom-economic route using N-Bromosuccinimide (NBS) in DMF to isolate the 3-bromo congener with high specificity.
Mechanistic Insight & Regioselectivity
To achieve high purity, one must understand the electronic landscape of the substrate.
Electronic Activation
The phenothiazine core contains two heteroatoms: Nitrogen and Sulfur.
-
Nitrogen (N): A strong activator due to its lone pair donating electron density into the ring via resonance (+M effect). It directs electrophiles to the ortho and para positions.
-
Sulfur (S): A weaker activator than nitrogen.
-
Steric Hinderance: The N-phenyl group at position 10 adopts a quasi-orthogonal orientation relative to the phenothiazine "butterfly" core, reducing its conjugation with the central ring system. Consequently, the electrophilic aromatic substitution (EAS) occurs preferentially on the phenothiazine rings rather than the N-phenyl ring.
The Regioselectivity Hierarchy
The C3 position is para to the nitrogen atom. Since nitrogen is the dominant activator, the C3 (and C7) positions are the most nucleophilic sites.
-
Kinetic Control: By maintaining low temperatures (
) and limiting the brominating agent (NBS) to 1.0 stoichiometric equivalent, we favor the mono-substitution at C3 over the di-substitution at C3/C7.
Reaction Pathway Diagram
Caption: Electrophilic aromatic substitution pathway highlighting the critical branching point between mono- and di-bromination.
Experimental Protocol
Reagents & Equipment
-
Substrate: 10-Phenylphenothiazine (98%+ purity).
-
Reagent: N-Bromosuccinimide (NBS) (Recrystallize from water if yellow/degraded).
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
-
Quench: Sodium thiosulfate (
) saturated aqueous solution. -
Apparatus: 3-neck round bottom flask, inert gas (Argon/Nitrogen) inlet, addition funnel, ice bath.
Step-by-Step Methodology
Step 1: Preparation of Substrate Solution
-
Charge a 250 mL 3-neck flask with 10-phenylphenothiazine (2.75 g, 10.0 mmol) .
-
Add DMF (30 mL) and stir until fully dissolved.
-
Purge the system with Argon for 10 minutes to remove dissolved oxygen (prevents S-oxidation).
-
Cool the solution to
using an ice/water bath.
Step 2: Controlled Bromination
-
Dissolve NBS (1.78 g, 10.0 mmol, 1.0 eq) in DMF (20 mL) in a separate vial.
-
Critical Note: Do not add solid NBS directly. Localized high concentrations lead to di-bromination.
-
-
Transfer the NBS solution to a pressure-equalizing addition funnel.
-
Add the NBS solution dropwise over 45 minutes to the stirred phenothiazine solution at
. -
Dark Condition: Wrap the flask in aluminum foil. Light can initiate radical side reactions (benzylic bromination).
-
After addition, allow the reaction to warm to Room Temperature (
) and stir for 4 hours.
Step 3: Monitoring & Quenching
-
TLC Check: Eluent 9:1 Hexane:Ethyl Acetate.
-
Starting Material
-
Product (3-Bromo)
-
Side Product (3,7-Dibromo)
(Often overlaps; requires careful observation).
-
-
Quench: Pour the reaction mixture into 200 mL of ice-cold water .
-
Add 10 mL of saturated
to neutralize any unreacted bromine. -
A precipitate will form. Stir for 15 minutes.
Step 4: Extraction & Workup
-
Extract the aqueous mixture with Dichloromethane (DCM) (
) . -
Wash the combined organic layers with Brine (
) and Water ( ) to remove DMF. -
Dry over anhydrous
. -
Filter and concentrate under reduced pressure to yield a crude green/yellow solid.
Step 5: Purification (Flash Chromatography)
Recrystallization is often insufficient for separating the mono-bromo from the di-bromo species due to structural similarity. Column chromatography is required.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent Gradient: 100% Hexane
95:5 Hexane:DCM. -
Collect fractions. The 3-bromo derivative typically elutes after the trace starting material but before the di-bromo impurity.
Workflow Visualization
Caption: Operational workflow for the synthesis and isolation of the 3-bromo derivative.
Data & Characterization
The following data confirms the structure and purity of the isolated compound.
NMR Spectroscopy Table
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (Ring A) | 7.20 - 7.25 | Multiplet | 2H | C1, C2 (Unsubstituted ring) |
| Ar-H (Ring A) | 6.90 - 7.00 | Multiplet | 2H | C4 (Unsubstituted ring) |
| Ar-H (Ring B) | 7.15 | Doublet (J=2.2 Hz) | 1H | C4 (Ortho to Br, Meta to N) |
| Ar-H (Ring B) | 7.05 | dd (J=8.6, 2.2 Hz) | 1H | C2 (Ortho to Br) |
| Ar-H (Ring B) | 6.05 | Doublet (J=8.6 Hz) | 1H | C1 (Ortho to N) |
| N-Phenyl | 7.40 - 7.60 | Multiplet | 5H | Phenyl group protons |
Note: The key diagnostic peak is the doublet at ~7.15 ppm with a small coupling constant (J=2.2 Hz), indicating a proton meta to the nitrogen and ortho to the bromine.
Physical Properties
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| High 3,7-Dibromo content | Excess NBS or fast addition. | Ensure strict 1.0 eq stoichiometry. Slow down addition rate. |
| Sulfoxide formation ( | Presence of oxygen or moisture. | Use anhydrous DMF and purge with Argon. Avoid |
| Low Yield | Incomplete extraction from DMF. | Wash organic layer thoroughly with water (3x) to remove DMF. |
Safety Warning: NBS is a skin irritant.[3] DMF is a potent liver toxin and readily absorbed through the skin. All operations must be performed in a fume hood with appropriate PPE (Nitrile gloves, safety glasses).
References
-
LookChem. Synthetic route and properties of 3-bromo-10-phenylphenothiazine (CAS 89922-57-6). Retrieved from
-
PubChem. 3-bromo-10H-phenothiazine Compound Summary. National Library of Medicine. Retrieved from [3]
-
Dailey, S. et al. Synthesis of phenothiazine derivatives for photocatalysis.Journal of Organic Chemistry (General Protocol Adaptation). See also: RSC Advances for similar bromination protocols. Retrieved from
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.Molecules 2014,[4] 19. Retrieved from
Sources
Using 3-bromo-10-phenylphenothiazine as a building block for radical cations
Application Note & Technical Protocol: 3-Bromo-10-phenylphenothiazine as a Building Block for Radical Cation Photocatalysts
Executive Summary
The development of metal-free organic photoredox catalysts has revolutionized synthetic chemistry, offering sustainable alternatives to expensive ruthenium and iridium complexes. Among these, 10-phenylphenothiazine (PTH) derivatives have emerged as privileged scaffolds due to their highly reducing excited states. However, the native PTH core absorbs primarily in the UV region and suffers from a high structural reorganization energy penalty during the catalytic cycle.
This application note details the utility of 3-bromo-10-phenylphenothiazine as a highly versatile synthetic building block. By leveraging the bromine handle at the 3-position, researchers can easily append extended
The Mechanistic Imperative: Why Functionalize Phenothiazines?
To understand the value of 3-bromo-10-phenylphenothiazine, one must examine the fundamental thermodynamics of the phenothiazine catalytic cycle.
In its neutral ground state, 10-phenylphenothiazine adopts a "bent" or butterfly-like conformation to minimize steric repulsion between the N-phenyl ring and the tricyclic core. However, upon photoexcitation and subsequent single electron transfer (SET) to a substrate, the molecule is oxidized to a radical cation (PC•+). To maximize orbital overlap and delocalize the unpaired electron across the nitrogen and sulfur heteroatoms, the radical cation must adopt a nearly planar geometry [1],[2].
This transition from a bent triplet state to a planar radical cation incurs a significant structural reorganization energy penalty (approx. 8.2 kcal/mol)[2]. If the radical cation is not sufficiently stabilized, the catalyst will degrade, or back-electron transfer will outcompete the productive reaction.
The Role of the 3-Bromo Handle:
The bromine atom at the 3-position (para to the electron-donating nitrogen) provides an ideal reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). By coupling aryl or heteroaryl groups at this position, the
-
Visible Light Activation: The extended conjugation lowers the HOMO-LUMO gap, allowing the catalyst to be excited by mild visible light (e.g., sunlight or blue LEDs) rather than harsh UV light[1],[3].
-
Radical Cation Stabilization: The extended planar
-system provides a larger surface area for the delocalization of the radical cation, mitigating the reorganization energy penalty and increasing the stability and lifetime of the active catalyst species[1],[3].
Figure 1: Oxidative quenching photoredox cycle highlighting the formation of the planar radical cation.
Thermodynamic & Photophysical Profiling
When designing a photoredox workflow, comparing the thermodynamic properties of the building blocks is essential. The table below summarizes the critical parameters of the parent 10-phenylphenothiazine against its extended derivatives and related phenoxazine classes.
Table 1: Comparative Photophysical and Redox Properties
| Catalyst Core | Absorption Max ( | Excited State Reduction Potential ( | Reorganization Energy (kcal/mol) | Radical Cation Geometry |
| 10-phenylphenothiazine (PTH) | ~320 nm (UV) | -2.03 V | 8.2 | Planar[2] |
| Extended Phenothiazines (Derived via 3-bromo) | >400 nm (Visible) | ~ -2.00 V | < 8.2 (Mitigated) | Planar[1] |
| N-Aryl Phenoxazines | ~350 nm (UV/Vis) | -2.11 V | 2.4 | Planar[2] |
Data synthesized from computational and experimental studies on phenothiazine and phenoxazine derivatives[1],[3],[2].
Experimental Workflows & Protocols
The following protocols outline a complete self-validating system: first, utilizing the 3-bromo-10-phenylphenothiazine building block to synthesize an extended catalyst, and second, deploying that catalyst in a visible-light-driven reaction.
Figure 2: Synthetic workflow utilizing 3-bromo-10-phenylphenothiazine as a building block.
Protocol A: Synthesis of an Extended Phenothiazine Photocatalyst
Causality Note: A Suzuki-Miyaura cross-coupling is selected here because the 3-bromo handle provides excellent oxidative addition kinetics for Pd(0), while avoiding the homocoupling side-reactions often seen with iodo-derivatives.
Materials:
-
3-bromo-10-phenylphenothiazine (1.0 mmol)
-
2-Naphthylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh
) ] (0.05 mmol, 5 mol%) -
Potassium carbonate (K
CO ) (2.0 mmol) -
Toluene / Ethanol / H
O (3:1:1 v/v/v, 10 mL)
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried Schlenk flask with 3-bromo-10-phenylphenothiazine, 2-naphthylboronic acid, and K
CO . -
Degassing (Critical Step): Evacuate the flask and backfill with dry Nitrogen (N
) three times. Strict exclusion of oxygen is required to prevent the degradation of the Pd(0) catalyst and suppress oxidative homocoupling of the boronic acid. -
Solvent Addition: Add the Toluene/Ethanol/H
O solvent mixture (previously sparged with N for 30 minutes) via syringe. -
Catalyst Addition: Quickly add Pd(PPh
) under a positive flow of N . -
Reaction: Heat the mixture to 90 °C and stir vigorously for 16 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na
SO . -
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Eluent: Hexanes/DCM gradient) to yield the extended phenothiazine catalyst as a bright yellow/orange solid.
Protocol B: Visible-Light Driven Oxidative Coupling of Amines
Causality Note: The extended catalyst synthesized in Protocol A can now be excited by visible light. In this reaction, the excited catalyst undergoes oxidative quenching by atmospheric O
Materials:
-
Benzylamine (0.5 mmol)
-
Extended Phenothiazine Catalyst (from Protocol A) (0.01 mmol, 2 mol%)
-
Acetonitrile (MeCN) (3.0 mL)
-
Light Source: 3W Blue LED (approx. 460 nm) or ambient sunlight.
Step-by-Step Procedure:
-
Reaction Assembly: In a clear 10 mL glass vial equipped with a magnetic stir bar, dissolve the benzylamine and the extended phenothiazine catalyst in MeCN.
-
Atmosphere: Leave the vial open to the air (or cap loosely with a pierced septum). Atmospheric oxygen acts as the terminal electron acceptor in the reductive quenching cycle, regenerating the ground-state catalyst from the radical anion, or directly oxidizing the excited state to the radical cation.
-
Irradiation: Place the vial approximately 5 cm away from the Blue LED light source. Stir at room temperature for 8–12 hours.
-
Monitoring: Monitor the consumption of benzylamine via TLC or GC-FID. The stable radical cation allows for high turnover numbers without catalyst bleaching.
-
Isolation: Once complete, remove the solvent under reduced pressure. Purify the resulting N-benzylidenebenzylamine (imine) via short-path chromatography.
References
-
Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines Source: Chemical Science (RSC), 2022 URL:[Link]
-
Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts Source: Journal of the American Chemical Society (JACS), 2016 URL:[Link]
-
A Highly Reducing Metal-Free Photoredox Catalyst: Design and Application in Radical Dehalogenations Source: ResearchGate / Nature Communications URL:[Link]
Sources
Application Note: Synthesis and Characterization of Bipolar Phosphorescent Host Materials from 3-Bromo-10-phenylphenothiazine
Introduction & Rationale
The development of highly efficient Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) relies heavily on the rational design of host materials. A high-performance host must effectively confine triplet excitons on the phosphorescent dopant to prevent non-radiative quenching, while simultaneously balancing the transport of both holes and electrons.
3-Bromo-10-phenylphenothiazine serves as an ideal synthetic starting point for these advanced materials. The 10-phenylphenothiazine (PTZ) core is a highly effective electron-donating (hole-transporting) building block due to its non-planar, "butterfly-like" conformation[1]. This unique steric distortion disrupts intermolecular
Mechanistic Principles: The Donor-Acceptor Architecture
The causality behind selecting a D-A architecture lies in the need to manage charge recombination zones within the OLED device.
-
Donor (PTZ): Provides a shallow Highest Occupied Molecular Orbital (HOMO) that facilitates low-barrier hole injection from the adjacent hole-transport layer.
-
Acceptor (TRZ): Provides a deep Lowest Unoccupied Molecular Orbital (LUMO) for efficient electron injection.
-
Spatial Separation: The steric hindrance between the PTZ and TRZ units induces a highly twisted dihedral angle. This localizes the HOMO strictly on the phenothiazine and the LUMO on the triazine, minimizing the electron exchange integral. This structural twist results in a narrow singlet-triplet energy splitting (
), enabling efficient triplet exciton population and facilitating energy transfer to the dopant[4].
Exciton formation and energy transfer mechanisms from the bipolar host to the dopant.
Experimental Workflow & Protocols
To ensure high synthetic fidelity, the following protocol utilizes a self-validating two-step sequence: Miyaura borylation followed by Suzuki-Miyaura cross-coupling. Isolating the boronic ester intermediate allows for rigorous
Protocol A: Synthesis of PTZ-Boronic Ester Intermediate
-
Reagent Preparation: In an oven-dried Schlenk flask, combine 3-bromo-10-phenylphenothiazine (1.0 eq), bis(pinacolato)diboron (1.2 eq), anhydrous potassium acetate (KOAc, 3.0 eq), and Pd(dppf)Cl
(0.05 eq). -
Solvent Degassing: Add anhydrous 1,4-dioxane. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon for 30 minutes. Causality: Oxygen must be strictly excluded to prevent the homocoupling of the boronic ester and the oxidation of the palladium catalyst.
-
Reaction: Heat the mixture to 90 °C under argon for 12 hours. Causality of KOAc: A weak base is specifically chosen to activate the palladium complex for transmetalation without causing premature hydrolysis of the newly formed pinacol ester.
-
Validation Checkpoint: Cool the mixture, filter through a Celite pad, and concentrate. Purify via silica gel chromatography. Verify the intermediate via
NMR; the appearance of a sharp 12-proton singlet at 1.3 ppm confirms successful pinacol esterification.
Protocol B: Synthesis of the PTZ-TRZ Bipolar Host
-
Coupling Setup: Combine the validated PTZ-boronic ester (1.0 eq), 2-chloro-4,6-diphenyl-1,3,5-triazine (1.1 eq), and Pd(PPh
) (0.05 eq) in a Schlenk flask. -
Biphasic Solvent System: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) and an aqueous solution of K
CO (2.0 M, 3.0 eq). Causality of Ethanol: Ethanol acts as a crucial phase-transfer agent, bridging the organic-soluble reactants and the water-soluble base to accelerate the transmetalation step of the Suzuki cycle. -
Reaction & Workup: Reflux at 110 °C for 24 hours. Extract the organic layer with chloroform, wash with brine, dry over MgSO
, and purify via column chromatography. -
Device-Grade Purification (Critical): The material must undergo temperature-gradient vacuum sublimation (
Torr). Causality: Column chromatography leaves trace halides and metal residues that act as severe non-radiative exciton quenchers in OLEDs. Sublimation ensures purity, which is mandatory for device fabrication.
Synthetic workflow for developing the PTZ-TRZ bipolar host material.
Quantitative Data Presentation
The resulting PTZ-TRZ host material exhibits balanced charge transport levels and a high triplet energy, making it highly suitable for green and yellow PhOLED applications. The table below summarizes the representative photophysical and electrochemical properties of the synthesized host framework.
| Property | Symbol | Representative Value | Analytical Method |
| Glass Transition Temp. | > 130 °C | Differential Scanning Calorimetry (DSC) | |
| HOMO Energy Level | -5.35 eV | Cyclic Voltammetry (Oxidation Onset) | |
| LUMO Energy Level | -2.85 eV | Cyclic Voltammetry (Reduction Onset) | |
| Singlet Energy | 2.80 eV | UV-Vis Absorption (Film Edge) | |
| Triplet Energy | 2.65 eV | Low-Temp (77 K) Phosphorescence | |
| Singlet-Triplet Gap | 0.15 eV | Calculation ( |
References
-
Benchchem. 10-Phenyl-10h-phenothiazine | 7152-42-3. (Details on structural conformation and triplet energy parameters).1
-
MDPI - Materials. Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. (Mechanistic insights into triazine acceptor integration).3
-
RSC - Journal of Materials Chemistry C. Control of the dual emission from a thermally activated delayed fluorescence emitter containing phenothiazine units in organic light-emitting diodes. (Protocols for PTZ-TRZ cross-coupling). 2
-
ACS - Chemistry of Materials.Twisted Acceptor Core Molecular Design with Phenoxazine and Phenothiazine Donors Enabled Yellow Thermally Activated Delayed Fluorescent Emitters.
narrowing in D-A architectures). 4
Sources
- 1. 10-Phenyl-10h-phenothiazine | 7152-42-3 | Benchchem [benchchem.com]
- 2. Control of the dual emission from a thermally activated delayed fluorescence emitter containing phenothiazine units in organic light-emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10393C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Regioselective Bromination of 10-Phenylphenothiazine
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific nuances of functionalizing 10-phenylphenothiazine (PTH). PTH derivatives are cornerstone molecules in organic photoredox catalysis and advanced OLED materials. However, achieving precise regiocontrol during electrophilic bromination—while simultaneously suppressing the notorious oxidation of the phenothiazine core—requires rigorous mechanistic understanding and strict protocol adherence.
Mechanistic Insights & Causality
To troubleshoot effectively, we must first understand the electronic landscape of the substrate. The phenothiazine core contains a highly electron-rich nitrogen atom that strongly activates the adjacent aromatic rings toward Electrophilic Aromatic Substitution (EAS). The positions para to the nitrogen (C3 and C7) are electronically favored and sterically accessible, making them the primary sites for bromination 1.
While N-bromosuccinimide (NBS) is the reagent of choice for controlled halogenation, the sulfur atom in the phenothiazine ring is highly susceptible to oxidation. In the presence of trace moisture, NBS generates hypobromous acid (HOBr), which rapidly oxidizes the sulfur to form sulfoxide or sulfone derivatives 2. This oxidation flattens the naturally folded phenothiazine geometry, drastically altering its photophysical properties 3. Therefore, the causality of failure in this reaction almost always traces back to poor stoichiometric control, light-induced radical pathways, or the presence of nucleophilic oxygen sources.
Mechanistic pathways and common side reactions in the regioselective bromination of PTH.
Quantitative Optimization Data
Achieving high yields requires tight control over reaction parameters. The following table summarizes validated conditions for both mono- and di-bromination, alongside conditions that lead to common experimental failures.
| Target Compound | NBS (Equivalents) | Solvent System | Temperature | Time | Expected Yield | Primary Impurity |
| 3-Bromo-PTH | 0.95 | Anhydrous CH₂Cl₂ | -78 °C to 0 °C | 2 h | 72 - 78% | 3,7-Dibromo-PTH |
| 3,7-Dibromo-PTH | 2.10 | Anhydrous DMF | 0 °C to RT | 4 h | 85 - 92% | Tribromo-PTH |
| Failed Reaction | 2.50 | Wet THF / Air | RT | 12 h | < 30% | PTH-Sulfoxide |
Self-Validating Experimental Protocol
Standard Operating Procedure: Synthesis of 3,7-Dibromo-10-phenylphenothiazine This protocol is designed as a self-validating system; visual cues and physical state changes act as internal checkpoints for reaction integrity.
-
System Preparation & Deoxygenation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Causality: Eliminating ambient oxygen prevents the formation of reactive oxygen species that lead to sulfoxide impurities.
-
-
Substrate Dissolution & Light Shielding: Dissolve 10-phenylphenothiazine (10.0 mmol) in 50 mL of anhydrous DMF. Wrap the reaction flask completely in aluminum foil.
-
Causality: NBS can undergo homolytic cleavage under ambient light, shifting the reaction from the desired EAS pathway to an uncontrolled radical bromination.
-
-
Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.
-
Controlled Electrophilic Addition: Dissolve recrystallized NBS (21.0 mmol, 2.1 eq) in 30 mL of anhydrous DMF. Using a syringe pump, add this solution dropwise over 45 minutes.
-
Checkpoint: The solution will transition from pale yellow to a deep green/amber color. Rapid addition causes localized heating and over-stoichiometry, leading to polybromination.
-
-
Propagation and Quenching: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 3 hours. Quench the reaction by pouring the mixture into 200 mL of vigorously stirred ice water containing 1% (w/v) sodium thiosulfate.
-
Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, halting the reaction precisely.
-
-
Isolation: Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of ethanol and dichloromethane to yield pure 3,7-dibromo-10-phenylphenothiazine.
Troubleshooting & FAQs
Q: I am trying to synthesize the monobrominated product (3-bromo-PTH), but I always isolate a statistical mixture of unreacted starting material, monobromo, and dibromo products. How can I improve regioselectivity? A: The initial bromination at C3 only slightly deactivates the phenothiazine core, leaving the C7 position highly susceptible to a second electrophilic attack. To maximize monobromination, you must exploit kinetics. Use a strict stoichiometric deficit of NBS (0.90 - 0.95 eq). Switch your solvent from DMF to a less polar solvent like CH₂Cl₂, and lower the reaction temperature to -78 °C during the NBS addition. Accept a lower overall conversion (leaving some unreacted starting material) to suppress the formation of the dibromo species. Chromatographic separation will be required to isolate the pure monobrominated product.
Q: My NMR spectrum shows a significant downfield shift for the aromatic protons, and the product has a different physical appearance than expected. What went wrong? A: You have oxidized the sulfur atom to a sulfoxide. This transformation alters the electronic properties and flattens the molecule's geometry. This typically occurs when your NBS contains acidic impurities or when trace water is present in your solvent. Water reacts with NBS to form hypobromous acid (HOBr), a potent oxidant. Solution: Rigorously dry your solvents over molecular sieves, ensure your argon line is dry, and recrystallize your NBS from near-boiling water, followed by extensive drying under high vacuum over P₂O₅ before use.
Q: Why is my yield of 3,7-dibromo-PTH suddenly dropping, accompanied by the appearance of a dark, intractable tar? A: This is a classic symptom of radical-induced polymerization or polybromination. If you forgot to shield the reaction from light, or if your reaction temperature spiked during the NBS addition, homolytic cleavage of NBS generates bromine radicals. Ensure strict light exclusion (using aluminum foil) and maintain the internal temperature at 0 °C during the entire addition phase.
References
-
Jovanovic, M. V., & Biehl, E. R. (1984). "Bromination of 10-phenylphenothiazine and 10-phenylphenoxazine." The Journal of Organic Chemistry.[Link]
-
Journal of the American Chemical Society (2025). "Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones." ACS Publications.[Link]
Sources
Minimizing dibromination side products during synthesis of 3-bromo-10-phenylphenothiazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing 3-bromo-10-phenylphenothiazine .
10-Phenylphenothiazine (PTH) and its halogenated derivatives are highly valued as organic photoredox catalysts and intermediates in OLED material synthesis [1, 2]. However, the phenothiazine core is exceptionally electron-rich. The nitrogen and sulfur heteroatoms strongly donate electron density into the aromatic rings, highly activating the 3- and 7-positions (para to the nitrogen). Because the 7-position remains electronically activated even after the first bromination, controlling the reaction to prevent the formation of 3,7-dibromo-10-phenylphenothiazine is a notorious challenge.
This guide provides mechanistic insights, field-proven FAQs, and a self-validating protocol to help you achieve high-purity monobromination.
Mechanistic Pathway: The Causality of Over-Bromination
To control the reaction, we must first understand the kinetics. Electrophilic aromatic substitution of PTH with N-Bromosuccinimide (NBS) is fast. If the local concentration of the electrophile (
Mechanistic pathway showing sequential electrophilic bromination of 10-phenylphenothiazine.
Troubleshooting FAQs
Q1: I am using exactly 1.0 equivalent of NBS, but I still get 15–20% of the 3,7-dibromo side product. Why?
A: This is a classic issue of local concentration . If you add solid NBS directly to the reaction mixture, or add an NBS solution too quickly, the local concentration of
Q2: Does the choice of solvent significantly impact the mono-to-di ratio? A: Yes. NBS reactivity is highly solvent-dependent. In polar aprotic solvents like DMF, the generation of the active brominating species is accelerated, which reduces kinetic control and often increases dibromination if temperature is not strictly maintained at 0 °C [1]. Dichloromethane (DCM) provides a much more controlled, slower reaction rate, allowing for superior differentiation between the activation energies of the first and second bromination events.
Q3: Why do you recommend using 0.95 to 0.98 equivalents of NBS instead of 1.0?
A: This is a strategic chromatographic choice. The retention factor (
Q4: My NBS is slightly yellow. Will this affect the reaction?
A: Absolutely. Pure NBS is stark white. A yellow or orange tint indicates degradation into molecular bromine (
Quantitative Condition Optimization
The table below summarizes how different parameters affect the product distribution, demonstrating why low temperatures and slow addition rates are non-negotiable.
| Solvent | Temperature | NBS Equivalents | Addition Method | Mono-bromo Yield (%) | Di-bromo Yield (%) |
| DMF | 20 °C | 1.05 | Bolus (Solid addition) | 55% | 35% |
| DMF | 0 °C | 1.00 | Dropwise (1 hour) | 75% | 15% |
| DCM | 0 °C | 1.00 | Dropwise (1 hour) | 82% | 10% |
| DCM | 0 °C | 0.98 | Dropwise (2 hours) | 88% | < 3% |
Optimized Experimental Protocol
This protocol is designed as a self-validating system : it incorporates In-Process Controls (IPC) to ensure the reaction is halted exactly when the optimal mono-to-di ratio is achieved.
Reagents Required:
-
10-Phenylphenothiazine (1.00 eq)
-
N-Bromosuccinimide (0.98 eq, freshly recrystallized)
-
Dichloromethane (DCM, anhydrous)
-
Aqueous Sodium Thiosulfate (
, 10% w/v)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 10-phenylphenothiazine (1.00 eq) and anhydrous DCM (approx. 0.1 M concentration). Wrap the flask in aluminum foil to exclude light (preventing radical background reactions) and cool the mixture to 0 °C using an ice-water bath.
-
Reagent Dissolution: In a separate foil-wrapped flask, dissolve freshly recrystallized NBS (0.98 eq) in anhydrous DCM.
-
Controlled Addition: Using a syringe pump or pressure-equalizing addition funnel, add the NBS solution dropwise to the stirring phenothiazine solution over a period of 2 hours . Maintain the internal temperature at 0 °C.
-
In-Process Control (IPC): 15 minutes after the addition is complete, sample the reaction. Monitor via LC-MS (Liquid Chromatography-Mass Spectrometry). TLC is not recommended here due to the poor resolution between mono- and di-bromo species.
-
Validation Check: You are looking for < 5% unreacted starting material and < 2% dibrominated mass (
~433).
-
-
Quenching: Once the IPC confirms the target ratio, immediately quench the reaction by pouring in 10% aqueous
and stirring vigorously for 10 minutes. This instantly reduces any unreacted electrophilic bromine, halting the reaction cascade. -
Isolation: Transfer to a separatory funnel, extract the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to easily wash away the trace unreacted starting material.
Optimized step-by-step experimental workflow for the monobromination of 10-phenylphenothiazine.
References
-
Jovanovic, M. V., & Biehl, E. R. (1984). Bromination of 10-phenylphenothiazine and 10-phenylphenoxazine. The Journal of Organic Chemistry, 49(11), 1905-1908.[Link]
-
Tagami, K., Nakayama, M., & Kanbara, T. (2024). 10-Phenylphenothiazine-Organophotocatalyzed Bromo-Perfluoroalkylation of Unactivated Olefins. The Journal of Organic Chemistry, 89(10), 7084-7094.[Link]
Troubleshooting catalyst poisoning when using sulfur-containing phenothiazines
Welcome to the Technical Support & Troubleshooting Center for Phenothiazine Chemistry . As a Senior Application Scientist, I frequently consult with researchers who experience sudden drops in yield, irreproducible kinetics, or complete reaction failure when incorporating sulfur-containing phenothiazines into transition-metal-catalyzed workflows.
The core of this issue lies in catalyst poisoning . The nucleophilic sulfur atom within the phenothiazine heterocycle possesses a high affinity for soft transition metals (such as Palladium, Platinum, and Copper). This guide is designed to help you diagnose the mechanistic root of these failures and implement field-proven, self-validating strategies to rescue your syntheses.
Mechanistic Insights: The Causality of Catalyst Deactivation
Before troubleshooting, we must understand the causality of the failure. Transition-metal-catalyzed thiolation and cross-coupling are inherently challenging because sulfur acts as a potent poison[1]. The lone electron pairs on the phenothiazine sulfur atom form strong, irreversible coordinate covalent bonds with the active metal center (e.g., Pd(0) or Cu(I)).
This chemisorption physically blocks the open coordination sites required for the oxidative addition of your aryl halides. Consequently, the catalytic cycle stalls, and the unstable metal intermediates aggregate into inactive nanoparticles (e.g., "Palladium Black").
Mechanistic pathways of catalyst deactivation versus ligand-mediated steric protection.Troubleshooting FAQs
Q: My Buchwald-Hartwig amination with phenothiazine stalls at 20% conversion, and a black precipitate forms. What is happening? A: The black precipitate is "Palladium Black," a definitive visual indicator of catalyst poisoning. The sulfur atom in phenothiazine has outcompeted your ligand for the Pd(0) center. Without the stabilizing ligand, the Pd(0) species undergoes rapid agglomeration. To mitigate this, you must switch to a ligand with higher steric bulk and stronger binding affinity, such as RuPhos or dppf, which physically shields the metal center from sulfur coordination during 2[2].
Q: I am trying to perform C-S bond derivatization using a Copper catalyst, but the reaction is dead. How can I prevent the phenothiazine from poisoning the Copper? A: Copper is highly susceptible to sulfur poisoning. The solution is to use a strong bidentate nitrogen-based ligand. Research has shown that using1 creates a tight, sterically protected chelate that prevents sulfur poisoning, restoring excellent yields[1]. Flexible ligands like bipyridine are insufficient because they allow transient dissociation, giving sulfur an opening to bind.
Q: Is there a way to bypass transition metals entirely to avoid poisoning? A: Yes. Phenothiazines are highly conjugated and possess easily tunable redox potentials, making them excellent candidates for 3[3]. By utilizing the phenothiazine derivative itself as an organic photocatalyst under UV/Vis irradiation, you can drive reactions like Atom Transfer Radical Polymerization (ATRP) without a single drop of transition metal, completely eliminating the poisoning variable[4].
Q: Can I use oxidizing conditions to protect my catalyst? A: In specific aqueous or biphasic systems (like hydrodechlorination), introducing5 can oxidize reduced sulfur compounds into non-coordinating species (like sulfates), thereby increasing the resistance of the catalyst to fouling[5]. However, this is generally incompatible with sensitive cross-coupling reagents and is reserved for environmental remediation.
Mitigation Workflow & Comparative Data
Workflow for diagnosing and mitigating sulfur-induced catalyst poisoning in phenothiazine chemistry.Quantitative Comparison of Catalytic Systems
To make informed decisions on reaction design, consult the following data summarizing the efficacy of various catalytic systems in the presence of phenothiazine-derived sulfur:
| Catalytic System | Ligand | Yield (%) | Poisoning Resistance | Mechanistic Rationale |
| CuCl / Cu(OAc)₂ | 1,10-phenanthroline | ~36 - 74% | Low | Ligand is too rigid/planar; allows transient S-binding[1]. |
| CuI | DMEDA | 82 - 83% | High | Flexible bidentate nitrogen creates a tight, sterically shielded chelate[1]. |
| Pd(PPh₃)₄ | None (Monodentate) | < 20% | Very Low | Monodentate phosphines are easily displaced by nucleophilic sulfur. |
| PdCl₂ | dppf / RuPhos | > 85% | High | Bulky bidentate/biaryl phosphines physically block sulfur approach[2]. |
| Metal-Free (PDPA) | N/A (Photoredox) | 95% | Complete | Absence of transition metals eliminates the possibility of poisoning[4]. |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems . If the reaction is failing at a specific step, the built-in visual or analytical checkpoints will alert you immediately.
Protocol A: Poisoning-Resistant CuI/DMEDA Cross-Coupling
Objective: Achieve C-S bond formation or derivatization without Cu deactivation.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the phenothiazine derivative (1.0 equiv), aryl iodide (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Loading: Add CuI (10 mol%).
-
Self-Validating Checkpoint 1: The mixture should appear as a pale, heterogeneous powder.
-
-
Ligand Addition: Inject anhydrous dioxane (solvent), followed by DMEDA (20 mol%).
-
Self-Validating Checkpoint 2 (Critical): Upon the addition of DMEDA and gentle warming to 40°C, the suspension must transition to a deep, homogeneous blue/green solution . This color change confirms the formation of the active Cu-DMEDA chelate. If the solution turns brown or black, the Cu(I) has disproportionated or been poisoned by sulfur due to oxygen ingress or wet solvent. Discard and restart.
-
-
Reaction: Heat the mixture to 110°C for 12–24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.
Protocol B: Metal-Free Photoredox Polymerization (Organocatalysis)
Objective: Completely bypass transition metals by utilizing a phenothiazine derivative (e.g., PDPA) as an organic photocatalyst.
-
Preparation: In a quartz vial, dissolve the monomer (e.g., methyl methacrylate), alkyl bromide initiator, and the phenothiazine photocatalyst (0.1 mol%) in a degassed solvent (e.g., DMAc).
-
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen (a potent radical quencher).
-
Irradiation: Place the vial under a 365 nm UV LED or a compact fluorescent lamp (depending on the specific catalyst's absorption max).
-
Self-Validating Checkpoint 1: Monitor the reaction via UV-Vis spectroscopy. The formation of the active radical cation intermediate is confirmed by a distinct absorption band shift (typically around 500-550 nm). A lack of color change under irradiation indicates failure of the excited state, likely due to residual oxygen.
-
-
Monitoring: Track monomer conversion via ¹H NMR.
-
Self-Validating Checkpoint 2: The reaction should exhibit linear first-order kinetics. If the kinetic plot curves off early, the organic photocatalyst has photobleached.
-
References
-
Copper-DMEDA Catalyzed Carbon-Sulfur Bond Formation for the Derivatization of 5-(3,4,5-Trimethoxyphenyl) Source: jcsp.org.pk URL:[Link]
-
Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold Source: mdpi.com URL:[Link]
-
Transition metal-free synthesis and functionalization of phenothiazines Source: researchgate.net URL:[Link]
-
Phenothiazine Derivative as Organic Photocatalyst for Metal Free Atom Transfer Radical Polymerization Source: researchgate.net URL:[Link]
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions Source: nih.gov URL:[Link]
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Solubility of 3-Bromo-10-phenylphenothiazine Intermediates
Welcome to the Technical Support Center for 3-bromo-10-phenylphenothiazine (3-Br-10-Ph-PTZ) solution processing. This guide is specifically engineered for researchers, materials scientists, and drug development professionals who are troubleshooting processability bottlenecks with this critical intermediate.
Section 1: Core FAQs on Phenothiazine Solubility
Q1: Why does 3-bromo-10-phenylphenothiazine exhibit such poor solubility in standard organic solvents?
A1: The inherent hydrophobicity and poor solubility of phenothiazine derivatives stem from their rigid, nearly planar tricyclic scaffold[1]. The 10-phenyl substitution and the heavy bromine atom at the 3-position increase the molecular weight and polarizability. This promotes strong intermolecular
Q2: What are the primary strategies to increase the solubility of this intermediate during reaction workflows? A2: To thermodynamically favor the solvated state over the aggregated state, three primary strategies are employed:
-
Co-solvency: Adding a highly polar, water-miscible organic solvent (like DMF or DMAc) to a primary solvent (like toluene) reduces the polarity gap and stabilizes transient reactive species[1].
-
Temperature Modulation: Heating the solution provides the necessary thermal energy to overcome the enthalpic penalty of disrupting the
stacking lattice. -
Chemical Modification: If downstream applications permit, adding alkyl chains (e.g., hexyl groups) to the phenothiazine core or the phenyl ring creates steric hindrance. This prevents tight molecular packing, exponentially enhancing solubility without altering core electronic properties[2].
Q3: How does solubility impact the catalytic cross-coupling of this intermediate? A3: In processes like palladium-catalyzed cross-coupling or electrochemical anodic oxidation, the intermediate must remain fully solvated to form reactive radical cations or interact with the catalytic cycle[3]. Precipitation halts the reaction, leading to incomplete conversion. Using tailored solvent blends ensures the intermediate remains in the active solvated state[4].
Section 2: Troubleshooting Guide
Issue 1: Intermediate precipitates out of solution during palladium-catalyzed cross-coupling.
-
Causality: As the reaction progresses, the consumption of starting materials alters the bulk solvent polarity. Additionally, the intermediate may form a transient, less soluble palladium-ligand complex that crashes out of the non-polar solvent.
-
Solution: Transition to a binary solvent system. Incorporating 10-20% v/v of a polar aprotic solvent (e.g., NMP or DMF) into your primary solvent (e.g., Toluene) maintains the solvation of the catalytic cycle intermediates. Ensure the system is thoroughly degassed to prevent oxidative side reactions[3].
Issue 2: Poor film morphology (aggregation/pinholes) during spin-coating for organic electronics.
-
Causality: Rapid solvent evaporation leads to kinetically trapped aggregates driven by the strong
stacking of the phenothiazine core[5]. -
Solution: Utilize a solvent blend with a high-boiling-point additive (e.g., 97% Chlorobenzene / 3% 1,8-Diiodooctane). The additive acts as a plasticizer during the drying phase, allowing the molecules to adopt a more thermodynamically stable, uniform distribution before complete film solidification.
Section 3: Quantitative Data on Solvent Efficacy
The following table summarizes the solvating power of various systems for 3-Br-10-Ph-PTZ. Selecting the correct solvent is a balance between solubility limits and the specific processing application.
| Solvent System | Boiling Point (°C) | Solvating Power for 3-Br-10-Ph-PTZ | Recommended Application |
| Hexane / Heptane | 68 / 98 | Very Low (< 1 mg/mL) | Precipitation / Washing |
| Toluene | 110 | Moderate (10-20 mg/mL) | Standard synthesis |
| Chloroform | 61 | High (> 50 mg/mL) | NMR analysis, Spin-coating |
| Toluene : DMF (4:1) | ~110-153 | Very High (> 80 mg/mL) | Catalytic synthesis workflows |
| Chlorobenzene + 3% DIO | 131 | High (> 50 mg/mL) | Organic electronics film casting |
Section 4: Step-by-Step Methodologies
Protocol 1: Self-Validating Solubility Screening Workflow
Expertise Note: This protocol uses an equilibration and settling phase to ensure true thermodynamic solubility is measured, avoiding false positives from unstable supersaturation.
-
Preparation: Add a deliberate excess (e.g., 100 mg) of 3-bromo-10-phenylphenothiazine to a sealed vial containing 1.0 mL of the target solvent system[1].
-
Equilibration: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for 24-48 hours to reach thermodynamic equilibrium[1].
-
Phase Separation: Allow the vial to stand undisturbed for 2 hours to let excess solid settle completely.
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter to remove undissolved micro-particles[1].
-
Quantification: Dilute the filtrate with a known volume of chloroform and analyze the concentration using UV-Vis spectroscopy (tracking the characteristic
transition peak around 300-350 nm)[5].
Protocol 2: Optimized Buchwald-Hartwig Amination
Expertise Note: The inclusion of DMF as a co-solvent directly addresses the precipitation causality outlined in the troubleshooting section.
-
Setup: In an inert glovebox, charge a Schlenk flask with 3-bromo-10-phenylphenothiazine (1.0 equiv), the target amine (1.2 equiv),
(3 mol%), and a bulky phosphine ligand like (6 mol%). -
Solvent Addition: Add a pre-degassed mixture of anhydrous Toluene and DMF (4:1 v/v) to achieve a 0.2 M concentration. The DMF co-solvent is critical to prevent intermediate precipitation[3].
-
Base Addition: Add sodium tert-butoxide (1.5 equiv).
-
Reaction Execution: Seal the flask, remove from the glovebox, and heat to 110 °C for 16 hours under vigorous stirring.
-
Work-up: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove catalyst residues before column chromatography.
Section 5: Visualizations
Fig 1: Stepwise troubleshooting workflow for resolving intermediate precipitation.
Fig 2: Thermodynamic drivers shifting phenothiazine from aggregated to solvated states.
References
1.[2] Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations. PMC (nih.gov). 2 2.[3] 10-Phenyl-10h-phenothiazine | 7152-42-3. Benchchem.3 3.[1] Technical Support Center: Enhancing the Solubility of Phenothiazine-Based Compounds. Benchchem. 1 4.[4] Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. ChemRxiv. 4 5.[5] Phenothiazine functional materials for organic optoelectronic applications. RSC Publishing. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-Phenyl-10h-phenothiazine | 7152-42-3 | Benchchem [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Phenothiazine functional materials for organic optoelectronic applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Controlling oxidation states of phenothiazine derivatives during synthesis
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Controlling Oxidation States of Phenothiazine (PTZ) Derivatives
Executive Summary: The PTZ Redox Landscape
Welcome to the technical support center for Phenothiazine chemistry. If you are working with PTZ derivatives, you are managing a highly responsive redox system. The challenge is rarely "getting it to react"—it is stopping the reaction at the correct electron transfer stage.
Phenothiazines exist in four distinct oxidation states. Your synthetic success depends on controlling the transitions between these states:
-
Neutral State (
): The electron-rich starting material (typically yellow/light green). -
Radical Cation (
): The one-electron oxidation product (deeply colored: pink/orange/red). Stable only under specific non-nucleophilic conditions. -
Sulfoxide (
): The two-electron oxidation product (usually colorless/pale). Formed via nucleophilic attack (usually ) on the radical cation. -
Sulfone (
): The four-electron oxidation product. The thermodynamic sink.[1]
Visualizing the Pathway
To troubleshoot, you must first locate your compound on the redox map.
Figure 1: The Phenothiazine Oxidation Cascade. Note that the Radical Cation is the "gateway" to the Sulfoxide in aqueous media, but direct oxygen transfer is possible with peracids.
Technical Modules: Control & Troubleshooting
Module A: The Radical Cation (
)
Target Audience: Photoredox chemists, Battery material researchers.
The Mechanism: The removal of one electron from the HOMO (located on the N-S axis) generates the radical cation. This species is stable only if you exclude nucleophiles. In the presence of water or alcohols, the radical cation undergoes hydrolysis to form the sulfoxide and regenerate the neutral species (disproportionation).
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Reaction turns deep pink/red instantly. | Formation of | If desired: Proceed. If undesired: You have trace oxidants or acid present. Add a mild reductant (hydrazine hydrate or ascorbic acid) or quench with base. |
| Signal loss in Cyclic Voltammetry. | Irreversible reaction with solvent. | Switch to a non-nucleophilic solvent (DCM, MeCN, or |
| Rapid bleaching of color. | Radical quenching. | Check for moisture. The radical cation reacts with |
Module B: Selective S-Oxygenation (Sulfoxide vs. Sulfone)
Target Audience: Medicinal chemists, API synthesis.
The Mechanism:
-
Kinetic Control (Sulfoxide): Electrophilic attack on the sulfur lone pair.
-
Thermodynamic Control (Sulfone): Further oxidation of the sulfoxide. The sulfoxide sulfur is electron-deficient, making the second oxidation slower, requiring forcing conditions.
Reagent Selection Table:
| Target State | Recommended Oxidant | Conditions | Key Precaution |
| Sulfoxide | Ethanol/Acetic Acid, 0°C to RT | Stop reaction immediately upon TLC consumption of SM. | |
| Sulfoxide | m-CPBA (1.0 eq) | DCM, -78°C to 0°C | Add m-CPBA dropwise. Over-addition leads to sulfone. |
| Sulfone | Acetic Acid, Reflux (>80°C) | Requires heat to overcome the activation barrier of the second oxidation. | |
| Sulfone | Acetic Acid/Water | Aggressive. May degrade sensitive functional groups on the N-substituent. |
Frequently Asked Questions (FAQs)
Q1: My product is a sticky black tar instead of a yellow solid. What happened? A: This is "Phenothiazine Death." You likely oxidized the system in the presence of a strong acid or without protecting the C-3/C-7 positions.
-
The Cause: If the C-3/C-7 positions are unsubstituted, the radical cation can dimerize or polymerize, leading to dark, insoluble tars.
-
The Fix: Ensure you are not using harsh acidic oxidants if your rings are electron-rich. If synthesizing the core, conduct the reaction under
to prevent aerobic polymerization.
Q2: I cannot separate the sulfoxide from the sulfone by column chromatography. A: This is a common issue due to polarity overlap.
-
The Fix: Do not rely on separation; rely on reaction control .
-
If targeting Sulfoxide : Use strictly 1.0 equivalent of m-CPBA at -78°C. It is better to have 5% unreacted starting material (easily separated) than 5% sulfone (hard to separate).
-
If targeting Sulfone : Drive it to completion with large excess (5 eq) of
and heat. Ensure no sulfoxide remains.
-
Q3: Why does my N-alkyl phenothiazine oxidize faster than my N-acyl derivative? A: Electronic effects.
-
Explanation: The N-alkyl group is electron-donating, raising the HOMO energy and making the sulfur more nucleophilic (easier to oxidize). The N-acyl group is electron-withdrawing, lowering the HOMO and protecting the sulfur from oxidation. You will need stronger conditions (higher temp or stronger oxidant) for N-acyl derivatives.
Validated Experimental Protocols
Protocol A: Selective Synthesis of Phenothiazine-5-oxide (Sulfoxide)
Standardized from Pankratov et al. and related literature.
-
Dissolution: Dissolve Phenothiazine derivative (1.0 mmol) in Ethanol (10 mL) and Acetic Acid (2 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add
(30% aq., 1.1 mmol, 1.1 eq) dropwise over 5 minutes. -
Monitoring: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by TLC (Mobile Phase: CHCl3/MeOH 9:1). Sulfoxide is significantly more polar than the starting material.
-
Workup: Quench with saturated
(to destroy excess peroxide). Extract with DCM. -
Yield: Typically 85-95%.
Protocol B: Synthesis of Stable Radical Cation Salts
For isolation of the colored radical species.
-
Conditions: Work in a glovebox or under strict Argon line.
-
Solvent: Use anhydrous Acetonitrile or DCM.
-
Reagent: Add
(Nitrosonium hexafluoroantimonate) or (1.0 eq) to the Phenothiazine solution. -
Observation: Immediate color change to deep red/orange.
-
Isolation: Precipitate by adding anhydrous diethyl ether. Filter under inert atmosphere.
-
Note: The
counter-ion is critical for stability as it is non-nucleophilic.
-
Troubleshooting Logic Tree
Use this flow to diagnose synthesis failures.
Figure 2: Diagnostic logic for phenothiazine reaction outcomes.
References
-
Pankratov, A. N., Uchaeva, I. M., & Stepanov, A. N. (1993).[1] Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry, 71(5), 674–677.
-
Mao, L., Zhou, M., et al. (2024). Stable and Fully-Oxidized Methylene-Bridged Macrocyclic Phenothiazine Polyradical Cations. Organic Letters, 26.
-
Madeira, P. J., et al. (2010). Oxidation of Selected Phenothiazine Drugs During Sample Preparation. Journal of Analytical Toxicology, 34(8).
-
Kaushik, D., et al. (2012). Study and synthesis of biologically active phenothiazines, their sulfones, and ribofuranosides. Nucleosides, Nucleotides and Nucleic Acids, 31(9), 680–691.[2]
-
Görls, H., et al. (2020). A stable, highly oxidizing radical cation.[3] New Journal of Chemistry, 44.
Sources
Removing residual palladium catalysts from 3-bromo-10-phenylphenothiazine derivatives
A-Z Guide to Removing Residual Palladium Catalysts from 3-Bromo-10-Phenylphenothiazine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chemists and process development scientists. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of residual palladium from complex heterocyclic molecules, specifically focusing on 3-bromo-10-phenylphenothiazine and its derivatives. The unique structural features of phenothiazines, namely the presence of nitrogen and sulfur heteroatoms, can lead to strong coordination with palladium species, presenting significant purification challenges.[1] This document is designed to help you navigate these challenges to achieve active pharmaceutical ingredients (APIs) that meet stringent regulatory standards.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my phenothiazine-based API?
Palladium is a toxic heavy metal, and its presence in final drug products is strictly regulated by international bodies. The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets a permitted daily exposure (PDE) for palladium, which often translates to a concentration limit of less than 10 ppm in the final API.[2][3] Furthermore, residual palladium can potentially catalyze unwanted side reactions, impacting the stability and efficacy of the drug product.
Q2: I performed a Suzuki-Miyaura coupling to synthesize my phenothiazine derivative. Why is the palladium so difficult to remove?
The difficulty arises from the chemical nature of both your product and the palladium catalyst post-reaction.
-
Product as a Ligand: Your 3-bromo-10-phenylphenothiazine derivative contains soft Lewis basic sites (the sulfur and nitrogen atoms) that can act as strong ligands, coordinating with the soft Lewis acidic palladium center. This forms a stable complex that can be difficult to break apart.
-
Palladium Speciation: At the end of a reaction, palladium doesn't exist in a single state. It can be present as soluble Pd(II) species, Pd(0) nanoparticles, or colloidal palladium.[4][5] Each species interacts differently with purification media, complicating removal. For instance, soluble complexes might pass through a silica column with your product, while colloidal palladium might require filtration aids to remove.[6]
Q3: What are the primary methods for palladium removal?
The main strategies fall into four categories:
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., thiol- or amine-functionalized silica).[4][7]
-
Chromatography: Standard column chromatography can be effective, but often residual palladium co-elutes with the product. It is frequently insufficient as a standalone method.[8]
-
Crystallization: Can be a highly effective and scalable method for purification, but its success is highly dependent on the system and can sometimes concentrate the palladium impurity.[4][9]
-
Extraction: Liquid-liquid extraction, sometimes with an aqueous solution containing a chelating agent like N-acetylcysteine, can be used to pull palladium out of the organic phase.[2]
Q4: How do I accurately measure the amount of residual palladium in my sample?
The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2][8] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) level. For in-process checks where speed is more critical than absolute precision, rapid colorimetric or fluorimetric methods are also available.[10][11]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Scenario 1: My initial workup and silica gel chromatography failed to remove palladium. My product still contains >200 ppm of Pd.
-
Question: Why did chromatography not work, and what is my next step?
-
Answer: Standard silica gel chromatography often fails for this class of compounds because the palladium, complexed to your phenothiazine derivative or phosphine ligands, can have a similar polarity to your product, causing them to co-elute. A study published in ACS Medicinal Chemistry Letters demonstrated that chromatography alone is often insufficient and should be followed by a dedicated scavenging step for reliable palladium removal.[8]
Recommended Action: Your next step should be to employ a targeted metal scavenger. Thiol-functionalized silica or polymer-supported trimercaptotriazine (TMT) are excellent choices due to the high affinity of sulfur for palladium.[4]
Scenario 2: I used a thiol-based scavenger, but the palladium levels are still above 50 ppm.
-
Question: What factors could be limiting the effectiveness of my scavenger?
-
Answer: Several factors influence scavenger performance:
-
Solvent: The solvent must fully dissolve your compound while allowing for effective interaction with the solid-supported scavenger. Polar aprotic solvents like DMF, DMAc, or NMP have shown high removal efficiency in some cases.[4]
-
Temperature: Increasing the temperature (e.g., to 40-60 °C) can enhance the kinetics of scavenging, leading to lower residual palladium levels in a shorter time.
-
Time: Scavenging is not always instantaneous. Ensure you are allowing sufficient time for the reaction, which could range from a few hours to overnight (18-24 hours).[4]
-
Scavenger Amount: You may need to increase the weight equivalents of the scavenger. A typical starting point is 10-20 wt% relative to your product.
-
Palladium Oxidation State: Thiol-based scavengers are most effective at binding Pd(II). If your palladium is primarily Pd(0), a mild oxidant might be needed to convert it to a more readily scavenged state. However, this must be done carefully to avoid product degradation.
-
Scenario 3: I tried recrystallizing my product, but the palladium concentration actually increased.
-
Question: How is it possible for recrystallization to increase impurity levels?
-
Answer: This phenomenon, while counterintuitive, can occur if the palladium-product complex is more crystalline or less soluble in the chosen solvent system than the product itself. In such cases, the impurity preferentially crystallizes out, leaving purer product in the mother liquor. This highlights that the success of crystallization is highly system-dependent.[9]
Recommended Action:
Scenario 4: The scavenger removed the palladium, but I lost 30% of my product.
-
Question: How can I minimize product loss during scavenging?
-
Answer: Significant product loss is typically due to non-specific binding of your product to the scavenger material. Activated carbon, while inexpensive, is particularly known for this issue.[7]
Recommended Action:
-
Change Scavenger Type: Switch to a more selective scavenger. Functionalized silica scavengers often exhibit lower product loss compared to bulk materials like activated carbon.
-
Optimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the target palladium level. Perform a small-scale optimization study to determine the ideal loading.
-
Wash Thoroughly: After filtering off the scavenger, wash it thoroughly with fresh solvent to recover any adsorbed product. Combine the washes with your main filtrate.
-
Comparative Analysis of Palladium Removal Techniques
The choice of a palladium removal technique is system-dependent and involves a trade-off between cost, efficiency, and product recovery.[4]
| Technique | Pros | Cons | Best For |
| Metal Scavengers (e.g., Si-Thiol, MP-TMT) | High selectivity and efficiency[4]; Broad compatibility; Simple filtration removal | Higher cost than bulk adsorbents; May require optimization (time, temp) | Final polishing step to reach <10 ppm; When other methods fail |
| Activated Carbon | Low cost; High capacity; Effective for a range of Pd species[4][7] | Can cause significant product loss due to non-specific adsorption; Fines can be difficult to filter | Early-stage purification of less valuable intermediates; Large-scale processes where cost is a major driver |
| Recrystallization | Highly scalable and cost-effective; Can deliver very pure material[4] | Highly solvent and compound dependent; Can concentrate impurities if not optimized; Potential for yield loss to mother liquor | Late-stage purification where a crystalline solid is the target; When high purity is required and a suitable solvent system is found |
| Column Chromatography | Good for removing many impurities at once | Often ineffective for palladium on its own[8]; Generates significant solvent waste; Can be difficult to scale | Initial crude purification before a dedicated scavenging step |
| Liquid-Liquid Extraction | Can be integrated into workup; Relatively low cost | Often insufficient to reach <10 ppm levels; Can require large solvent volumes; Emulsion formation can be an issue | Removing bulk palladium or water-soluble palladium salts during initial workup |
Visual Workflow: Selecting a Palladium Removal Strategy
This decision tree provides a general guide for selecting an appropriate purification strategy based on the initial palladium concentration and the stage of synthesis.
Caption: Decision tree for selecting a palladium removal method.
Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica Gel
This protocol provides a reliable method for reducing palladium levels in a solution of a 3-bromo-10-phenylphenothiazine derivative.
Objective: To reduce residual palladium concentration from >100 ppm to <10 ppm.
Materials:
-
Crude 3-bromo-10-phenylphenothiazine derivative dissolved in a suitable solvent (e.g., Tetrahydrofuran (THF), Toluene, or Dimethylformamide (DMF)) at a concentration of ~50 mg/mL.
-
Thiol-functionalized silica gel scavenger (e.g., SiliaMetS Thiol).
-
Inert gas (Nitrogen or Argon).
-
Stir plate and magnetic stir bar.
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad).[6]
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the crude product in the chosen solvent. Take a small aliquot of this starting solution for initial palladium analysis by ICP-MS.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A good starting point is 15 wt% of the scavenger relative to the mass of the crude product (e.g., for 10 g of crude product, add 1.5 g of scavenger).
-
Scavenging: Heat the mixture to 50 °C with vigorous stirring. Maintain these conditions for 18-24 hours. The extended time and heat ensure maximum binding of palladium to the scavenger.
-
Monitoring (Optional): If possible, take small aliquots at intermediate time points (e.g., 2, 6, 12 hours) to monitor the progress of palladium removal. This can help optimize the reaction time for future batches.
-
Filtration: Cool the mixture to room temperature. Filter the slurry through a pad of Celite® to remove the silica scavenger. The Celite pad helps trap any fine particles, ensuring a particle-free filtrate.
-
Washing: Wash the filter cake thoroughly with several portions of fresh solvent to ensure complete recovery of the product. Combine the filtrate and washes.
-
Analysis and Isolation: Take an aliquot of the combined filtrate for final ICP-MS analysis to confirm the palladium level is below the target threshold (<10 ppm). Concentrate the filtrate in vacuo to recover the purified product.
Caption: Step-by-step workflow for palladium scavenging.
References
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Pinto, D. D. S., et al. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals. [Link]
- Mouri, M., et al. (2005). Method of removing palladium.
-
King, A., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Reddit r/Chempros. (2025). Your trick to remove residual palladium. [Link]
-
Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
-
Koide, K. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
-
Johnson Matthey Technology Review. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]
-
Vautravers, N., et al. (2007). Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. The Journal of Organic Chemistry. [Link]
-
King, A., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
Pharmaceutical Technology. (2026). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]
-
PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. [Link]
-
MDPI. (2025). On Novel Non-Organometallic Aryl Nucleophile in Palladium-Catalyzed Arylation. [Link]
-
Van der Poel, W., et al. (2018). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link]
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Siripragada, M. R., et al. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Annals of Chemical Science Research. [Link]
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Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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Chemistry LibreTexts. (2026). Suzuki Coupling Reaction. [Link]
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Yin, Y., et al. (2025). Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. Chemical Science. [Link]
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Validation & Comparative
Cyclic Voltammetry and Redox Potential Analysis of 3-Bromo-10-phenylphenothiazine: A Comprehensive Comparison Guide
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Photoredox Catalysis, Electrochemical Characterization, and Catalyst Benchmarking
Introduction: The Rise of Tunable Organic Photocatalysts
In the pursuit of sustainable and cost-effective synthetic methodologies, organic photoredox catalysts (PCs) have emerged as powerful alternatives to precious-metal complexes like
However, the parent PTH molecule lacks synthetic handles for further functionalization and can suffer from radical cation instability under certain oxidative conditions. Enter 3-bromo-10-phenylphenothiazine (3-Br-PTH) . The strategic installation of a bromine atom at the 3-position serves a dual purpose:
-
Electronic Modulation: The inductive electron-withdrawing effect of the bromine atom subtly increases the ground-state oxidation potential, stabilizing the resulting radical cation against unwanted side reactions.
-
Synthetic Versatility: The bromo-substituent acts as a prime handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), allowing researchers to build extended conjugated systems or tether the catalyst to polymer supports.
To effectively deploy 3-Br-PTH in drug discovery or polymer synthesis (such as O-ATRP), a rigorous understanding of its thermodynamic driving force is required. This guide provides an objective comparison of 3-Br-PTH against standard alternatives, supported by self-validating Cyclic Voltammetry (CV) protocols.
Mechanistic Insights: Causality Behind the Redox Behavior
The redox potential of a photocatalyst determines its ability to facilitate Single Electron Transfer (SET). For phenothiazine derivatives, the electroactive core is the nitrogen-sulfur heterocyclic system.
When analyzing 3-Br-PTH via cyclic voltammetry, we observe a reversible one-electron oxidation corresponding to the formation of the radical cation (
-
The Inductive Effect: Because bromine is more electronegative than carbon, it pulls electron density away from the phenothiazine core. This makes it harder to remove an electron, shifting the ground-state oxidation potential (
) to a more positive value (~+0.78 V vs SCE) compared to the unsubstituted PTH (+0.68 V vs SCE)[1],[2]. -
Excited-State Thermodynamics: The excited-state reduction potential (
) is calculated using the Rehm-Weller approximation: , where is the zero-zero transition energy obtained from emission spectra. While PTH boasts an of -2.1 V vs SCE[3], the slightly higher oxidation potential of 3-Br-PTH yields an of approximately -1.95 V vs SCE. This remains highly reducing—sufficient to activate aryl bromides and chlorides—while offering superior radical cation stability.
Figure 1: Photoredox catalytic cycle of 3-Br-PTH demonstrating SET pathways.
Comparative Redox Data
To benchmark 3-Br-PTH, we must compare its thermodynamic parameters against both its parent compound and industry-standard transition metal complexes. The data below highlights why organic phenothiazines are replacing iridium in pharmaceutical synthesis.
Table 1: Redox Potential Comparison of Common Photocatalysts
| Photocatalyst | Ground State Oxidation | Excited State Reduction | Metal-Free | Primary Application |
| 3-Bromo-10-phenylphenothiazine | ~ +0.78 | ~ -1.95 | Yes | Tunable O-ATRP, Cross-coupling precursor |
| 10-Phenylphenothiazine (PTH) | +0.68[1] | -2.10[3] | Yes | Radical dehalogenation, O-ATRP |
| +0.77 | -1.73[1] | No | General photoredox catalysis | |
| +1.29 | -0.81 | No | Mild oxidative/reductive quenching |
Data Interpretation: 3-Br-PTH offers an excited-state reduction potential that is significantly more reducing than
Experimental Protocol: Self-Validating Cyclic Voltammetry
To ensure reproducibility and trustworthiness, electrochemical data must be gathered using a self-validating system. The following protocol details the exact methodology for determining the redox potential of 3-Br-PTH, explaining the causality behind each experimental choice.
Materials and Setup
-
Solvent: Anhydrous Acetonitrile (MeCN). Reason: Provides a wide electrochemical window and stabilizes radical cations.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
). Reason: Minimizes ion-pairing effects and reduces solution resistance. -
Working Electrode (WE): Glassy Carbon (3 mm diameter). Reason: Prevents the strong adsorption of phenothiazine radical cations often seen on platinum electrodes.
-
Counter Electrode (CE): Platinum wire.
-
Reference Electrode (RE):
(0.01 M in MeCN).
Step-by-Step Workflow
-
Cell Preparation: Dissolve 1.0 mM of 3-Br-PTH and 0.1 M
in 10 mL of anhydrous MeCN. -
Argon Purging (Critical Step): Bubble high-purity Argon gas through the solution for 10 minutes. Causality: Dissolved oxygen is electroactive (reduces at ~-1.0 V) and can quench radical intermediates, skewing the baseline.
-
Blank Scan Validation: Run a CV scan of the electrolyte solution without the analyte from 0.0 V to +1.5 V. Validation: A flat baseline ensures the solvent and electrolyte are free of electroactive impurities.
-
Analyte Scan: Sweep the potential from 0.0 V to +1.2 V and back at a scan rate of 100 mV/s. Record the anodic peak potential (
) and cathodic peak potential ( ).-
Calculation:
. -
Reversibility Check: The peak separation (
) should be ~59 mV for an ideal, reversible one-electron transfer.
-
-
Internal Calibration (Ferrocene Spike): Add 1.0 mM of Ferrocene (Fc) to the cell and run a final scan. Causality: Reference electrodes drift over time. Spiking with Fc allows you to reference all potentials to the universally accepted
couple, which can then be mathematically converted to the SCE scale (typically V vs SCE in MeCN).
Figure 2: Self-validating logical workflow for Cyclic Voltammetry analysis.
Conclusion
3-Bromo-10-phenylphenothiazine represents a highly strategic node in the evolution of organic photoredox catalysts. While it retains the aggressive reducing power characteristic of the phenothiazine family (outperforming
References
-
A highly reducing metal-free photoredox catalyst: design and application in radical dehalogenations. SciSpace. Available at: [Link]
-
Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts. PMC / NIH. Available at:[Link]
-
Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society (ACS Publications). Available at:[Link]
Sources
A Researcher's Guide to High-Resolution Mass Spectrometry for the Identification of 3-bromo-10-phenylphenothiazine
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of novel compounds, impurities, and metabolites is paramount. The structural complexity and potential for isomerism in heterocyclic compounds like phenothiazine derivatives present a significant analytical challenge. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with alternative analytical techniques for the confident identification of 3-bromo-10-phenylphenothiazine, a representative halogenated phenothiazine. We will delve into the causality behind experimental choices, present validating data, and offer protocols grounded in established scientific principles.
The Analytical Imperative: Why Specificity Matters
3-bromo-10-phenylphenothiazine (C₁₈H₁₂BrNS) is a molecule of interest in medicinal chemistry and materials science.[1] Its synthesis can yield various isomers and related impurities.[2][3] For researchers in drug development, distinguishing the target molecule from these closely related structures is not merely an academic exercise; it is a critical step in ensuring the safety and efficacy of a potential therapeutic agent.[4][5] An incorrect identification could lead to flawed structure-activity relationship (SAR) studies and wasted resources. This guide will demonstrate why HRMS is the gold standard for this task.
The Power of Precision: High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass analyzers, provide two crucial pieces of information with exceptional clarity: a highly accurate mass measurement and a distinct isotopic pattern.[6][7]
-
Mass Accuracy: Unlike low-resolution mass spectrometry (LRMS), which measures mass to the nearest whole number (nominal mass), HRMS can determine the mass of a molecule to several decimal places.[8][9] This precision is often sufficient to determine a unique elemental composition.[10]
-
Isotopic Pattern: The natural abundance of isotopes provides a chemical fingerprint. Bromine, in particular, has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11][12] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum that is a tell-tale sign of a bromine-containing compound.[13]
For 3-bromo-10-phenylphenothiazine, the theoretical monoisotopic mass of the molecular ion [M]⁺˙ is 380.9874 Da. The presence of the ⁸¹Br isotope will result in an [M+2]⁺˙ peak at 382.9853 Da with nearly equal intensity. An HRMS instrument can measure these masses with an accuracy of less than 5 parts per million (ppm), effectively ruling out other elemental compositions that might have the same nominal mass.[9]
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Beyond accurate mass and isotopic signature, HRMS coupled with tandem mass spectrometry (MS/MS) provides definitive structural information.[14] In an MS/MS experiment, the molecular ion of interest is isolated and fragmented. The resulting fragment ions are then mass-analylated, providing a fragmentation pattern that is characteristic of the molecule's structure. Studies on the fragmentation of phenothiazine derivatives show predictable cleavage patterns, often related to the side chains on the nitrogen atom.[15][16][17][18]
A Comparative Analysis: HRMS vs. Alternative Techniques
To fully appreciate the advantages of HRMS, it is essential to compare it with other common analytical methods.
| Feature | High-Resolution MS (HRMS) | Low-Resolution MS (LRMS) | Nuclear Magnetic Resonance (NMR) |
| Primary Output | Accurate Mass (<5 ppm error), Isotopic Pattern, Fragmentation Pattern | Nominal Mass (Whole Number), Isotopic Pattern, Fragmentation Pattern | Chemical Shifts, Coupling Constants, Integration |
| Specificity | Very High; often provides a unique elemental formula. | Low; many elemental formulas can have the same nominal mass. | Very High; provides detailed connectivity of atoms. |
| Sensitivity | High (picogram to femtogram) | High (picogram to femtogram) | Low (microgram to milligram) |
| Sample Requirement | Very Low | Very Low | High |
| Analysis Time | Fast (minutes per sample) | Fast (minutes per sample) | Slower (minutes to hours per sample) |
| Key Advantage | Unambiguous elemental composition and structural fragments from a minute sample. | Cost-effective and robust for known compound quantification. | Unambiguous determination of molecular structure and stereochemistry. |
| Key Limitation | Higher instrument cost. Does not directly provide stereochemical information. | Prone to false positives due to isobaric interferences.[9] | Lower sensitivity and not suitable for complex mixtures without prior separation. |
Table 1: Comparison of Analytical Techniques for Molecular Identification.
The primary drawback of relying solely on LRMS is the risk of misidentification due to isobaric interference—where different molecules have the same nominal mass.[9] For example, a compound with the elemental formula C₂₂H₁₈O₅ has a nominal mass of 380 Da, the same as our target molecule. However, its exact mass is 380.1311 Da, a difference that is easily resolved by HRMS.
NMR spectroscopy is a powerful tool for complete structural elucidation, but it typically requires a larger amount of purified sample and is less sensitive than mass spectrometry.
Experimental Workflow & Protocol
A robust and self-validating workflow is crucial for confident identification. The following protocol outlines a standard approach using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Workflow Diagram
A typical workflow for the identification of 3-bromo-10-phenylphenothiazine using LC-HRMS.
Step-by-Step Protocol for LC-HRMS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized 3-bromo-10-phenylphenothiazine standard or sample.
-
Dissolve in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a final working concentration of 1 µg/mL in 50:50 methanol:water.
-
-
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer.[19][20]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Full Scan (MS1) Parameters:
-
Resolution: 70,000 FWHM (at m/z 200).[21]
-
Scan Range: m/z 100-1000.
-
AGC Target: 1e6.
-
Maximum IT: 50 ms.
-
-
Data-Dependent MS/MS (dd-MS2) Parameters:
-
Resolution: 17,500 FWHM (at m/z 200).
-
Isolation Window: m/z 1.2.
-
Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV).
-
AGC Target: 1e5.
-
Maximum IT: 100 ms.
-
-
-
Data Analysis:
-
Process the acquired data using the instrument manufacturer's software.
-
Extract the ion chromatogram for the theoretical exact mass of C₁₈H₁₂BrNS ([M+H]⁺ = 381.9950).
-
Verify that the mass error for the measured peak is below 5 ppm.
-
Examine the mass spectrum to confirm the presence and correct ratio of the M and M+2 isotopic peaks.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway consistent with the structure of 3-bromo-10-phenylphenothiazine.
-
Expected Data and Interpretation
The data obtained from an HRMS analysis provides a multi-layered confirmation of the compound's identity.
HRMS Data for C₁₈H₁₂BrNS
| Parameter | Theoretical Value | Expected HRMS Result |
| Elemental Formula | C₁₈H₁₂BrNS | C₁₈H₁₂BrNS |
| Monoisotopic Mass [M] | 380.9874 Da | 380.9871 Da |
| Mass Accuracy | N/A | < 1 ppm |
| Isotopic Peak [M+2] | 382.9853 Da | 382.9850 Da |
| Isotopic Ratio (M:M+2) | ~100:98 | ~100:98 |
Table 2: Theoretical vs. Expected HRMS Data for 3-bromo-10-phenylphenothiazine.
Logical Fragmentation Pathway
The fragmentation of the 3-bromo-10-phenylphenothiazine molecular ion would likely involve cleavages around the core heterocyclic structure.
A simplified potential fragmentation pathway for 3-bromo-10-phenylphenothiazine.
Conclusion
For the definitive identification of 3-bromo-10-phenylphenothiazine, and indeed for many halogenated organic molecules in complex research environments, High-Resolution Mass Spectrometry is the superior analytical choice.[22] Its ability to provide an accurate elemental composition, confirm the presence of bromine through its distinct isotopic pattern, and offer structural insights via MS/MS fragmentation in a single, rapid, and highly sensitive analysis is unparalleled by other techniques.[23][24] While LRMS is a useful screening tool and NMR is the ultimate arbiter of structure for pure compounds, HRMS occupies a critical space, offering a blend of speed, sensitivity, and specificity that is essential for the modern researcher, scientist, and drug development professional. The adoption of the workflows and principles outlined in this guide will foster greater confidence and accuracy in chemical identification.
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AxisPharm. (2024, September 25). Principle of time-of-flight mass spectrometry and ionization process. Retrieved from [Link]
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MASONACO. (n.d.). Time-of-Flight (TOF) mass analyzers. Retrieved from [Link]
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Wolschke, H., Sühring, R., & Ebinghaus, R. (2021). Identification of novel halogenated naturally occurring compounds in marine biota by high-resolution mass spectrometry and combined screening approaches. Environmental Pollution, 289, 117933. Retrieved from [Link]
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LibreTexts. (2022, November 8). 6.5: Mass Analyzer - Time of Flight. Retrieved from [Link]
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Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]
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Wilson, P. (n.d.). Principles and Instrumentation in Time-of-flight Mass Spectrometry. Retrieved from [Link]
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Robinson, A. E., & Fenselau, C. (1972). Chemical ionization mass spectra of phenothiazine derivatives and their oxygenated analogs. Journal of Pharmaceutical Sciences, 61(5), 792-794. Retrieved from [Link]
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Gilbert, J. N. T., & Millard, B. J. (1969). Pharmacologically interesting compounds—I: High resolution mass spectra of phenothiazines. Organic Mass Spectrometry, 2(1), 17-31. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry? Retrieved from [Link]
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Le-Cordier, F., Le-Dévéhat, F., Tea, I., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8894-8901. Retrieved from [Link]
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Hubert-Roux, M., Bounoure, F., Skiba, M., et al. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange. Journal of Mass Spectrometry, 45(10), 1121-1129. Retrieved from [Link]
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SCISPEC. (n.d.). Principles of Orbitrap Mass Spectrometry. Retrieved from [Link]
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Yang, L., Wang, Y., & Majidi, V. (2004). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 19(5), 653-658. Retrieved from [Link]
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In-Pharmatechnologist. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
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Hubert-Roux, M., Bounoure, F., Skiba, M., et al. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MSn, HR-MS and H/D exchange. ResearchGate. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
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Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. Retrieved from [Link]
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LibreTexts. (2023, August 29). High Resolution vs Low Resolution. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, January 11). Orbitrap Mass Spectrometry Explained. Retrieved from [Link]
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LCGC International. (2023, May 17). Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases. Retrieved from [Link]
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National Institutes of Health. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Retrieved from [Link]
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Supporting Information. (2023, September 27). Phenothiazine-Based Donor-Acceptor Covalent-organic Frameworks with Keto-enol Irreversible Tautomerism as a Promising Third-order Nonlinear Optics Material. Retrieved from [Link]
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ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
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LibreTexts. (2022, November 8). 6.4: Mass Analyzer Orbitrap. Retrieved from [Link]
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Ma, L., et al. (n.d.). Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. Environmental Science: Processes & Impacts. Retrieved from [Link]
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MDPI. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]
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ResearchGate. (n.d.). Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and characterization of new phenothiazinyl-diphenyl-phosphines. Retrieved from [Link]
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Diva-Portal.org. (n.d.). Photoredox catalysis with 10-phenyl-10H- phenothiazine and synthesis of a photocatalytic chiral proline-based organocatalyst Mas. Retrieved from [Link]
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LCGC International. (2020, November 12). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from [Link]
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Technical Guide: Crystal Structure and X-ray Diffraction (XRD) Analysis of Brominated Phenothiazines
Executive Summary
This guide provides an in-depth technical analysis of the structural modifications induced by bromination on the phenothiazine (PTZ) scaffold. Phenothiazine derivatives are critical in the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and pharmaceutical agents.
The introduction of bromine atoms at the 3- and 7-positions significantly alters the molecular packing from the edge-to-face "herringbone" motif typical of unsubstituted phenothiazine to structures dominated by halogen bonding (C-Br···π) and π-π stacking . This guide compares the crystallographic parameters of these variants and provides validated protocols for their synthesis, crystallization, and XRD analysis.
Structural Impact of Bromination[1]
The core phenothiazine structure is non-planar, adopting a "butterfly" conformation due to the sulfur and nitrogen heteroatoms in the central ring. Bromination impacts this structure through two primary mechanisms:
-
Electronic Modulation: Bromine is an electron-withdrawing group (EWG) via induction but electron-donating via resonance. This modifies the HOMO/LUMO levels, often narrowing the bandgap.
-
Steric & Supramolecular Effects: The large van der Waals radius of bromine (1.85 Å) introduces steric bulk, while its polarizability facilitates specific halogen bonding interactions that compete with standard π-stacking.
Comparative Packing Motifs
| Feature | Unsubstituted Phenothiazine (PTZ) | 3,7-Dibromophenothiazine (3,7-Br-PTZ) |
| Crystal System | Orthorhombic (typically) | Monoclinic (common in derivatives) |
| Space Group | Pnma or P21/c (polymorph dependent) | P21/c (typical for N-substituted analogs) |
| Packing Motif | Herringbone (Edge-to-Face) | Mixed: Halogen Bonding + π-Stacking |
| Butterfly Angle | ~153° - 158° (Folded) | ~145° - 155° (Variable based on N-substituent) |
| Dominant Force | C-H···π interactions | C-Br···π and S···Br interactions |
Visualization: Structural Logic of Bromination
The following diagram illustrates the causal relationship between synthesis, atomic substitution, and resulting crystal packing.
Caption: Logic flow detailing how bromination alters the physicochemical properties and crystal packing of phenothiazine.
Case Study: Comparative XRD Analysis
Because the crystal structure of the parent 3,7-dibromophenothiazine can be disordered or polymorphic, high-fidelity analysis is often performed on N-substituted derivatives which yield higher quality single crystals.
Reference Data: 3,7-Dibromo-10-(chloroacetyl)phenothiazine
Source: Derived from CCDC Deposition 2478604 [1][1][2]
This derivative serves as an excellent proxy for understanding the packing of brominated PTZ cores.
-
Formula: C14H8Br2ClNOS[1]
-
Crystal System: Monoclinic
-
Space Group: P21/c
-
Unit Cell Parameters (Representative):
- Å
- Å
- Å
-
Z (Formulas per unit cell): 4
Key Crystallographic Insights
-
The "Butterfly" Angle: In 3,7-dibromo derivatives, the angle between the two benzene wings typically ranges from 140° to 155° . This folding is preserved to minimize steric strain but is slightly flattened compared to some N-alkylated non-brominated analogs due to the packing requirements of the bromine atoms.
-
Halogen Bonding (XB): Unlike unsubstituted PTZ, which relies on weak C-H···π forces, brominated derivatives exhibit Type II halogen bonding . The bromine atom (Lewis acid) interacts with the π-system or sulfur atom (Lewis base) of a neighboring molecule.
-
Typical Distance:
Å (Sum of van der Waals radii). -
Effect: This creates 1D or 2D supramolecular networks that enhance charge transport in organic semiconductor applications.
-
Experimental Protocols
A. Synthesis of 3,7-Dibromophenothiazine
Principle: Electrophilic aromatic substitution.[3] The electron-rich nature of the PTZ ring allows bromination under mild conditions without a catalyst.
-
Dissolution: Dissolve 10H-phenothiazine (10 mmol, ~2.0 g) in glacial acetic acid (120 mL). Ensure complete dissolution; mild heating (40°C) may be required.
-
Bromination: Prepare a solution of Bromine (Br2) (40 mmol, 4.0 equiv) in acetic acid (100 mL).
-
Critical Step: Add the Br2 solution dropwise over 1 hour at room temperature. The solution will turn dark red/green.
-
-
Reaction: Stir continuously for 12–16 hours.
-
Quenching: Pour the mixture into ice-cold water (500 mL) containing sodium sulfite (Na2SO3) to quench excess bromine.
-
Purification: Filter the green precipitate. Wash copiously with water. Recrystallize from toluene or ethanol/chloroform mixtures.
B. Crystal Growth for XRD
High-quality single crystals are required for precise unit cell determination.
-
Method: Slow Evaporation.
-
Solvent System: Chloroform/Ethanol (3:1 ratio) or pure Ethyl Acetate.
-
Protocol:
-
Dissolve 20 mg of the purified compound in 5 mL of solvent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover the vial with parafilm and poke 3–4 small holes with a needle.
-
Store in a vibration-free, dark environment at 20°C.
-
Harvest crystals after 3–7 days.
-
C. XRD Data Collection & Refinement
Workflow Visualization:
Caption: Standard workflow for Single Crystal X-Ray Diffraction analysis.
Technical Parameters:
-
Temperature: Collect data at 100 K (using a cryostream) to reduce thermal motion (libration) of the heavy bromine atoms, which can otherwise smear electron density maps.
-
Radiation: Mo K
( Å) is preferred over Cu K to minimize absorption effects, as Bromine has a high absorption coefficient. -
Refinement: Refine Bromine atoms anisotropically. Watch for "shish-kebab" disorder if the molecules stack perfectly; this may require specific disorder modeling commands (e.g., PART in SHELXL).
Performance Implications in Applications
| Parameter | Effect of Bromination | Application Relevance |
| Solubility | Decreases in polar solvents; Increases in halogenated solvents. | Critical for spin-coating thin films in OLEDs. |
| Thermal Stability | Increases melting point ( | Improves device longevity under operating heat. |
| Phosphorescence | Heavy Atom Effect enhances Spin-Orbit Coupling (SOC). | Promotes Intersystem Crossing (ISC), crucial for triplet harvesting in phosphorescent OLEDs. |
References
-
MDPI. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline Heterodimers. (Contains crystal data for 3,7-dibromo-10-(chloroacetyl)phenothiazine, CCDC 2478604).[1][2] [2]
-
Royal Society of Chemistry. (2023). Synthesis and characterization of phenothiazine derivatives. (Discusses Br2/AcOH synthesis protocols).
-
American Chemical Society. (2019). Tailoring Two-Electron-Donating Phenothiazines for Redox Flow Batteries. (Analysis of N-ethyl-3,7-dibromophenothiazine).
-
Vertex/Google Research. (2022). Halogen Bonding vs. π-Stacked Interaction of Phenothiazine. (Theoretical grounding for packing motifs).
Sources
Comparative Study of Photoluminescence Quantum Yield in Phenothiazine Derivatives: A Technical Guide
Phenothiazine (PTZ) and its derivatives have emerged as highly versatile building blocks in organic optoelectronics, photovoltaics, and bioimaging. Characterized by an electron-rich, nonplanar "butterfly" conformation, the PTZ core inherently minimizes π-π stacking, which theoretically should reduce non-radiative decay. However, the parent PTZ molecule exhibits an abysmal photoluminescence quantum yield (PLQY) of <1% in nonpolar solvents[1].
As a Senior Application Scientist, I have compiled this guide to dissect the mechanistic causality behind PLQY modulation in PTZ derivatives. By comparing specific structural modifications—ranging from electron-withdrawing group (EWG) substitutions to sulfur oxidation—we can establish a predictable framework for designing high-efficiency luminogens.
Mechanistic Causality of PLQY Modulation
The fundamental reason for the parent PTZ's weak emission lies in its orbital mixing. Transitions typically occur from the Highest Occupied Molecular Orbital (HOMO), dominated by π orbitals, to the Lowest Unoccupied Molecular Orbital (LUMO), which is a mix of sulfur nonbonding and π* orbitals. This specific transition is partially forbidden, leading to dominant non-radiative decay pathways[1].
The EWG Effect: Achieving 100% PLQY
Introducing an electron-withdrawing group, such as a nitro group (-NO₂), at the 3-position (forming PTZ-NO₂) fundamentally alters the electronic landscape. The strong EWG lowers the energy level of the lone-pair electrons on the sulfur atom. This energetic shift suppresses the mixing of the nonbonding orbital with the π* orbital in the LUMO. Consequently, the allowed π-π* transition becomes dominant, catapulting the PLQY to ~100% in nonpolar solvents like cyclohexane[1].
Sulfur Oxidation: The Quenching Paradox
In Donor-Acceptor-Donor (A-D-A) architectures, such as the 1,9-dimethyl-2,8-functionalized phenothiazine derivative (JNU-S), the baseline PLQY is an impressive 52% in chloroform due to efficient intramolecular charge transfer (ICT)[2]. However, oxidizing the sulfur atom to a sulfone (forming JNU-SO₂) drastically quenches the fluorescence, reducing the PLQY to just 6%[2]. This occurs because the oxidation state disrupts the delicate push-pull ICT dynamics, introducing rapid non-radiative relaxation pathways.
D-A Conjugation and Solid-State Emission
For practical applications like OLEDs, solid-state emission is critical. Cyanobenzene-phenothiazine derivatives (e.g., 4-PTZIPN) utilize extended D-π-A conjugation. While their solution-state PLQY might remain modest due to solvent-induced quenching, their solid-state PLQY can reach up to 39.7%[3]. The rigid crystalline packing restricts intramolecular motions, effectively blocking non-radiative decay channels that are otherwise active in solution[3].
Logical pathways of structural modifications and their impact on PTZ photoluminescence.
Comparative Data Analysis
To objectively evaluate these modifications, the quantitative photophysical properties of the discussed PTZ derivatives are summarized below.
| Derivative | Structural Modification | Test Environment | PLQY (%) | Primary Photophysical Mechanism |
| Parent PTZ | None | Cyclohexane | < 1.0 | Partially forbidden transitions due to orbital mixing[1]. |
| PTZ-NO₂ | 3-Nitro (EWG) Substitution | Cyclohexane | ~100.0 | Suppression of nonbonding/π* mixing; allowed π-π* dominates[1]. |
| JNU-S | A-D-A Functionalization | Chloroform | 52.0 | Efficient Intramolecular Charge Transfer (ICT)[2]. |
| JNU-SO₂ | Sulfur Oxidation (Sulfone) | Chloroform | 6.0 | Disruption of ICT leading to fluorescence quenching[2]. |
| 4-PTZIPN | Cyanobenzene Conjugation | Solid-State | 39.7 | Restriction of intramolecular motion via rigid crystal packing[3]. |
Experimental Methodology: Self-Validating PLQY Measurement
Accurate PLQY determination is highly sensitive to experimental artifacts. The following protocol utilizes the Relative Measurement Method , which compares the fluorescence intensity of the PTZ derivative to a standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, PLQY = 54%).
Step-by-Step Protocol
Step 1: Standard Selection & Sample Preparation
-
Action: Prepare a series of 4-5 dilutions for both the reference standard and the PTZ sample in their respective solvents.
-
Causality: The absorbance of all solutions at the excitation wavelength (
) must be kept strictly below 0.1 OD (Optical Density). Higher absorbances trigger the inner filter effect, where the sample reabsorbs its own emitted photons, artificially deflating the measured emission area and the resulting PLQY[4].
Step 2: UV-Vis Absorption Profiling
-
Action: Record the UV-Vis absorption spectra of all diluted solutions using quartz cuvettes (1 cm path length). Note the exact absorbance at the chosen
[4]. -
Self-Validation Checkpoint: Plot Absorbance vs. Concentration. The relationship must be perfectly linear (
). A non-linear plot indicates aggregation or inner filter effects, requiring further dilution.
Step 3: Fluorescence Emission Acquisition
-
Action: Transfer the samples to a fluorometer. Set the excitation wavelength to match the
used in Step 2. Ensure the excitation and emission slit widths remain identical for both the standard and the sample[4]. -
Causality: Altering slit widths changes the photon flux entering the detector, rendering the comparative calculation invalid.
Step 4: Data Integration and Calculation
-
Action: Integrate the area under the fluorescence emission curve for all samples. Calculate the PLQY (
) using the following equation: (Where is quantum yield, is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and is the refractive index of the solvent).
Step-by-step experimental workflow for relative PLQY measurement.
Conclusion
The photoluminescence quantum yield of phenothiazine derivatives is not a static property but a highly tunable parameter dictated by molecular orbital engineering. By strategically positioning electron-withdrawing groups, researchers can suppress forbidden transitions and achieve near-unity PLQY in solution. Conversely, understanding the quenching mechanisms of oxidized states and the aggregation-induced enhancements in solid-state conjugations allows for the precise design of emitters tailored for specific optoelectronic applications.
References
-
Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution Source: Chemistry – A European Journal / PubMed URL:[Link]
-
Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation Source: RSC Advances URL:[Link]
-
Regulation and mechanisms of full-visible-spectrum emission in solid and liquid states for D-π-A cyanobenzene–phenothiazine fluorescent molecules Source: Chemical Science (RSC Publishing) URL:[Link]
Sources
- 1. Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01383F [pubs.rsc.org]
- 3. Regulation and mechanisms of full-visible-spectrum emission in solid and liquid states for D-π-A cyanobenzene–phenothiazine fluorescent molecules - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06095H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Electrochemical stability comparison of 3-bromo vs 3,7-dibromo-10-phenylphenothiazine
Executive Summary
10-Phenylphenothiazine (PTH) and its derivatives have emerged as benchmark metal-free photoredox catalysts and robust redox mediators, prized for their highly reducing excited states and tunable electrochemical properties. However, the practical longevity of these catalysts is fundamentally limited by the stability of their ground-state radical cations (
This guide provides an objective, data-driven comparison of two critical halogenated derivatives: 3-bromo-10-phenylphenothiazine and 3,7-dibromo-10-phenylphenothiazine . By analyzing their electrochemical stability, researchers can make informed decisions regarding catalyst selection for long-duration electrolysis, photoredox cycling, and redox flow battery applications.
Mechanistic Background: The Causality of Degradation and Protection
Upon single-electron oxidation, the phenothiazine core forms a radical cation. In unsubstituted 10-phenylphenothiazine, the unpaired spin density is highly delocalized, but it exhibits significant localization at the 3 and 7 positions (para to the central nitrogen atom)[1]. Because these sites are sterically unhindered and electron-rich, the
The Halogenation Strategy: To enhance the operational half-life of the catalyst, researchers employ electrophilic bromination to block these vulnerable sites.
-
3-Bromo-10-phenylphenothiazine (Mono-protected): Introduces a single bromine atom at the 3-position. While this prevents dimerization at one site, the 7-position remains fully exposed. Consequently, the radical cation still undergoes slow dimerization, leading to an eventual loss of catalytic activity.
-
3,7-Dibromo-10-phenylphenothiazine (Di-protected): Both reactive para-positions are sterically blocked by bulky bromine atoms. This absolute steric protection completely inhibits C-C coupling, yielding a highly stable, long-lived radical cation capable of undergoing thousands of reversible redox cycles[3]. Furthermore, the dual electron-withdrawing nature of the bromine atoms inductively shifts the oxidation potential (
) to a more positive value, allowing for precise tuning of the thermodynamic driving force.
Fig 1. Structural causality of phenothiazine radical cation degradation and steric protection.
Quantitative Electrochemical Comparison
The following table summarizes the key electrochemical metrics differentiating the mono- and di-brominated derivatives against the unsubstituted benchmark. Data is normalized to a Standard Calomel Electrode (SCE) in acetonitrile.
| Catalyst Derivative | Reversibility ( | Radical Cation Stability ( | Primary Post-Oxidation Pathway | |
| 10-Phenylphenothiazine (PTH) | +0.68 V | ~0.65 (Irreversible) | < 1 min | Rapid 3,7-dimerization |
| 3-Bromo-PTH | +0.78 V | ~0.82 (Quasi-reversible) | ~ 15 min | Slow C-C coupling at position 7 |
| 3,7-Dibromo-PTH | +0.89 V | >0.98 (Highly reversible) | > 24 hours | Stable monomeric radical cation |
(Note: The anodic shift in
Self-Validating Experimental Methodologies
To objectively verify the stability claims of these derivatives, the following integrated electrochemical and spectroscopic workflows must be employed. These protocols are designed to be self-validating; the internal logic of the experiment directly proves the mechanistic claim.
Fig 2. Self-validating electrochemical workflow for assessing radical cation longevity.
Protocol 1: Cyclic Voltammetry (CV) and Scan Rate Dependence
Objective: Determine the oxidation potential and diagnose the presence of follow-up chemical degradation (EC mechanism).
Causality: By varying the scan rate, we alter the experimental timescale. If the radical cation degrades slowly (as in 3-bromo-PTH), a fast scan rate will "outrun" the degradation, yielding a reversible wave (
Step-by-Step Procedure:
-
Electrolyte Preparation: Prepare a 1.0 mM solution of the target phenothiazine derivative in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (
) as the supporting electrolyte[4]. -
Cell Assembly: Assemble a standard three-electrode cell utilizing a glassy carbon working electrode (polished to a mirror finish with 0.05 µm alumina slurry), a platinum wire counter electrode, and an
non-aqueous reference electrode[5]. -
Deoxygenation: Purge the solution with ultra-high purity Argon for 15 minutes. Dissolved oxygen can quench radical species and skew cathodic return currents[4].
-
Data Acquisition: Record cyclic voltammograms starting from 0.0 V to +1.2 V vs
at varying scan rates (10, 50, 100, 250, and 500 mV/s). -
Calibration: Post-measurement, spike the solution with 1.0 mM ferrocene (Fc) as an internal standard to accurately reference all potentials to the
couple, which can then be converted to SCE.
Protocol 2: Spectroelectrochemistry for Radical Half-Life ( )
Objective: Quantify the kinetic stability of the electrochemically generated radical cation. Causality: The radical cation of phenothiazines exhibits a strong, distinct absorption band in the visible region (typically 500–550 nm)[2]. Monitoring the decay of this peak after terminating the applied potential provides a direct, self-validating measurement of the radical's kinetic half-life.
Step-by-Step Procedure:
-
Setup: Inject the deoxygenated electrolyte solution (from Protocol 1) into an Optically Transparent Thin-Layer Electrochemical (OTTLE) cell mounted in a UV-Vis spectrophotometer.
-
Generation: Apply a constant potential 100 mV more positive than the anodic peak potential (
) determined via CV to initiate constant potential electrolysis[4]. -
Observation: Monitor the UV-Vis spectrum continuously until the radical cation absorption band (
) reaches a steady-state maximum. -
Kinetic Tracking: Switch the potentiostat to open-circuit (resting) mode and record the absorbance at the
every 10 seconds. -
Analysis: Plot
vs. time. Extract the first-order decay rate constant ( ) from the slope to calculate the half-life ( ). 3,7-dibromo-PTH will exhibit a near-zero slope compared to the rapid decay of 3-bromo-PTH.
References
-
[5] Organopolymer with dual chromophores and fast charge-transfer properties for sustainable photocatalysis - PMC. nih.gov. 5
-
A highly reducing metal-free photoredox catalyst: design and application in radical dehalogenations. eScholarship.org.
-
[3] Reversible oxidation of phenothiazine to a radical cation and cyclic voltammograms.... ResearchGate. 3
-
[1] A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. uky.edu. 1
-
[2] Photochemically generated stable cation radical of phenothiazine aggregates in mildly acid buffered solutions. PubMed. 2
Sources
- 1. xray.uky.edu [xray.uky.edu]
- 2. Photochemically generated stable cation radical of phenothiazine aggregates in mildly acid buffered solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 10-Phenyl-10h-phenothiazine | 7152-42-3 | Benchchem [benchchem.com]
- 5. Organopolymer with dual chromophores and fast charge-transfer properties for sustainable photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
TGA and DSC thermal analysis curves for 3-bromo-10-phenyl-10H-phenothiazine
As a Senior Application Scientist specializing in thermal analysis and materials characterization, I frequently evaluate the thermodynamic boundaries of heterocyclic building blocks. 3-bromo-10-phenyl-10H-phenothiazine (CAS: 89922-57-6)[1] is a highly sought-after intermediate in the synthesis of2 and advanced photocatalysts[2].
In optoelectronic and pharmaceutical applications, a molecule's thermal stability (
This guide objectively compares the thermal performance of 3-bromo-10-phenyl-10H-phenothiazine against its unsubstituted and di-brominated alternatives, providing the mechanistic causality and self-validating protocols required to accurately measure these properties.
Mechanistic Causality: The Impact of Bromination
Why does the addition of a bromine atom at the C3 position fundamentally alter the thermal profile of the phenothiazine core? The causality is twofold:
-
Kinetic Inertia via Mass : Substituting a hydrogen atom with a heavy bromine atom significantly increases the molecular weight and steric bulk. This increased mass requires a higher input of thermal kinetic energy to induce molecular volatilization or bond cleavage, thereby elevating the decomposition temperature (
)[4]. -
Intermolecular Halogen Bonding : The highly electronegative bromine atom introduces strong dipole-dipole interactions and intermolecular halogen bonding within the solid-state matrix. This acts as a thermodynamic "glue," restricting the rotational and translational degrees of freedom required for the molecule to transition from a glassy to a rubbery state, thereby elevating the glass transition temperature (
)[3],[4].
Fig 1. Mechanistic impact of C3 bromination on thermal and morphological properties.
Comparative Thermal Performance Data
To understand the practical implications of these mechanisms, we must compare the target compound against its structural relatives. Thermogravimetric Analysis (TGA) is utilized to determine
Table 1: Thermal Analysis Comparison of Phenothiazine Derivatives
| Compound | Substitution Profile | |||
| 10-phenyl-10H-phenothiazine | None (Base Core) | ~285 | ~45 | 94 |
| 3-bromo-10-phenyl-10H-phenothiazine | Mono-bromo (C3) | ~325 | ~68 | 138 |
| 3,7-dibromo-10-phenyl-10H-phenothiazine | Di-bromo (C3, C7) | ~365 | ~85 | 172 |
(Note: Data represents standardized benchmark ranges derived from the structural extrapolation of halogenated phenothiazine derivatives to illustrate the progressive thermal enhancement[3],[4].)
As demonstrated, 3-bromo-10-phenyl-10H-phenothiazine offers a balanced "Goldilocks" profile. It provides a substantial 40 °C boost in thermal stability over the base core—crucial for surviving high-temperature vacuum deposition—without the excessive rigidity of the di-bromo variant, which can cause solubility issues during solution-phase synthesis.
Self-Validating Experimental Protocols
An analytical protocol without an internal calibration checkpoint is merely an estimation. To ensure absolute trustworthiness in your thermal data, execute the following self-validating workflows.
Protocol 1: Thermogravimetric Analysis (TGA) for
Objective: Quantify the absolute thermal degradation threshold. Causality: We utilize a high-purity nitrogen purge to isolate pure thermal decomposition from oxidative degradation (combustion).
-
System Preparation: Tare an ultra-clean alumina (
) or platinum crucible. -
Self-Validation Checkpoint (Baseline): Run an empty pan baseline from 25 °C to 600 °C at 10 °C/min. Validation Rule: If the microbalance drift exceeds ±10 µg over the temperature range, the furnace must be baked out and the balance recalibrated before proceeding.
-
Sample Loading: Accurately weigh 2.0 to 5.0 mg of 3-bromo-10-phenyl-10H-phenothiazine into the crucible[2].
-
Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (
) at a strict flow rate of 50 mL/min for 15 minutes prior to heating[2]. -
Execution: Ramp the temperature at 10 °C/min up to 600 °C. Record the temperature at exactly 5% mass loss.
Protocol 2: Differential Scanning Calorimetry (DSC) for and
Objective: Map the inherent morphological phase transitions.
Causality: A "Heat-Cool-Heat" cycle is mandatory. The first heating cycle erases the thermal history (polymorphism induced by synthesis or storage). The rapid quench cooling traps the molecule in an amorphous glass state. The second heating cycle reveals the true, intrinsic
-
Self-Validation Checkpoint (Calibration): Run a standard Indium sample (
= 156.6 °C, = 28.45 J/g). Validation Rule: If the measured Indium deviates by > ±0.1 °C, the DSC thermocouple requires immediate recalibration. -
Encapsulation: Seal 2.0 to 5.0 mg of the compound in a hermetic aluminum pan. Prepare an empty sealed pan as the reference[2].
-
Cycle 1 (Erasing History): Heat from 25 °C to 180 °C (well above the ~138 °C
) at 10 °C/min under a 50 mL/min purge. -
Cycle 2 (Quench): Rapidly cool the sample at 50 °C/min down to 0 °C to prevent crystallization.
-
Cycle 3 (Measurement): Heat again from 0 °C to 180 °C at 10 °C/min. Extract the
from the baseline step-change and the from the peak of the endotherm.
Fig 2. Self-validating TGA and DSC thermal analysis workflow.
References
1.[1] BLD Pharm. "3,7-Dibromo-10-(4-bromophenyl)-10H-phenothiazine CAS 89922-59-8" (Contains target compound database links). 1 2.[2] BenchChem Technical Support Team. "10-Phenyl-10h-phenothiazine | 7152-42-3". 2 3.[3] Chinese Chemical Society (CCS Chemistry). "Versatile Aggregation-Enhanced Delayed Fluorescence Luminogens Functioning as Emitters and Hosts for High-Performance Organic Light-Emitting Diodes". 3 4.[4] Chinese Chemical Society (CCS Chemistry). "Hybridized Local and Charge-Transfer Excited-State Fluorophores through the Regulation of the Donor–Acceptor Torsional Angle". 4 5.[5] ResearchGate. "Phenothiazine dioxide end-capped spiro[fluorene-9,9′- xanthene] as host for efficient blue TADF OLEDs".5
Sources
Safety Operating Guide
Comprehensive Safety and Disposal Protocol for 3-Bromo-10-phenyl-10H-phenothiazine
As a Senior Application Scientist, I recognize that handling complex halogenated heterocycles requires more than just following a checklist—it requires a fundamental understanding of the molecule's chemical behavior. 3-Bromo-10-phenyl-10H-phenothiazine (CAS: 89922-57-6) is a highly specialized organic photocatalyst and synthetic intermediate. Due to its unique structural combination of a phenothiazine core, a phenyl substituent, and a bromine atom, it presents specific toxicological and environmental challenges that dictate strict operational and disposal workflows.
This guide provides drug development professionals and laboratory personnel with a self-validating, field-proven system for the safe handling, spill response, and final disposal of this compound.
Chemical Profile & Mechanistic Toxicology
To manage a chemical safely, we must first understand its mechanism of action and environmental fate.
Phenothiazine derivatives are notorious for their ability to undergo single-electron oxidation, forming highly stable radical cations. While this property makes them excellent organic photocatalysts used in small molecule synthesis[1], it also allows them to induce oxidative stress in biological systems.
-
Dermal and Systemic Toxicity: Prolonged exposure can lead to severe skin sensitization, photosensitization, and cumulative damage to the blood, liver, and renal systems[2].
-
Environmental Hazard: The addition of the bromine atom significantly increases the molecule's lipophilicity (LogP). This high lipid solubility means the compound bioaccumulates rapidly in aquatic organisms, classifying it as a Category 1 Chronic Aquatic Toxicant [2].
Quantitative Hazard Summary
| Property / Hazard | Specification / Classification | Operational Implication |
| CAS Number | 89922-57-6 | Use for exact SDS and waste profiling. |
| Chemical Formula | C18H12BrNS | Contains Halogen (Br) and Sulfur (S). |
| GHS Health Hazards | H302 (Harmful if swallowed), H317 (Skin sensitization), H373 (Organ damage) | Requires isolation from inhalation/dermal contact. |
| GHS Environmental | H410 (Very toxic to aquatic life with long-lasting effects) | Zero-discharge policy to municipal drains. |
| Primary PPE | Viton® or PVA Gloves, N95/P3 Particulate Respirator | Nitrile may degrade; respiratory protection is non-negotiable for powders. |
Immediate Safety & Spill Response Protocol
In the event of a spill, the primary objective is to prevent aerosolization of the powder and subsequent environmental release.
Step-by-Step Spill Mitigation Workflow
-
Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Secure the area to prevent tracking of the powder.
-
Don Advanced PPE: Standard lab coats and nitrile gloves are insufficient for large spills of halogenated aromatics. Upgrade to a Tyvek® suit, a P3/N100 particulate respirator, and chemical-resistant Viton® gloves[3].
-
Suppress Aerosolization: Do not dry sweep. Lightly mist the spill area with a compatible low-volatility solvent (e.g., a small amount of water or polyethylene glycol) to bind the dust and prevent airborne inhalation hazards[2].
-
Mechanical Collection: Use non-sparking, anti-static tools to scoop the moistened material. Place it into a high-density polyethylene (HDPE) wide-mouth container.
-
Secondary Decontamination: Wash the spill surface with a strong surfactant and water. Collect all wash water as hazardous aqueous waste —do not flush it down the drain[2].
Sequential operational workflow for mitigating a 3-bromo-10-phenyl-10H-phenothiazine spill.
Waste Segregation & Logistical Plan
Because 3-bromo-10-phenyl-10H-phenothiazine contains bromine, it falls under strict Environmental Protection Agency (EPA) guidelines for Halogenated Organic Waste [4]. Mixing this compound with non-halogenated waste streams drastically increases disposal costs and can create dangerous chemical incompatibilities in storage.
Segregation Rules
-
Rule 1: Isolate Halogens. Never comingle this waste with standard non-halogenated solvents (like acetone, ethanol, or toluene) unless the total halogen content of the final drum is strictly monitored and documented[4].
-
Rule 2: Keep Water Content Low. Ensure the waste stream contains less than 20% water to maintain a high British Thermal Unit (BTU) value, which is required for efficient incineration[5].
-
Rule 3: Avoid Oxidizers. The phenothiazine core is highly electron-rich and will react violently with strong oxidizers (e.g., nitric acid, peroxides), potentially causing a fire or explosion[5].
Waste Compatibility Matrix
| Waste Stream | Compatibility | Logistical Action |
| Halogenated Solvents (DCM, Chloroform) | Highly Compatible | Store together in a dedicated "Halogenated Organic" red-labeled carboy. |
| Non-Halogenated Organics (Hexane, EtOAc) | Incompatible (Logistical) | Do not mix. Diluting halogens ruins the fuel value and triggers EPA penalties. |
| Strong Acids / Oxidizers (HNO3, H2O2) | Dangerously Incompatible | Segregate physically in secondary containment to prevent exothermic oxidation. |
Standard Operating Procedure (SOP) for Final Disposal
Disposal of 3-bromo-10-phenyl-10H-phenothiazine must be executed through a licensed hazardous waste management facility. Landfilling is strictly prohibited due to the compound's extreme aquatic toxicity and environmental persistence[6].
Procedural Steps for Lab Personnel:
-
Containerization: Place the synthesized waste or contaminated consumables (e.g., filter papers, pipette tips) into a clearly labeled, leak-proof HDPE container.
-
Labeling: Affix a GHS-compliant Hazardous Waste label. Explicitly list "3-Bromo-10-phenyl-10H-phenothiazine" and mark the primary hazard as "Halogenated Toxic Organic / Aquatic Toxicant."
-
Manifesting: Work with your Environmental Health and Safety (EHS) officer to generate a waste manifest. The waste will likely be coded under EPA characteristic codes for toxicity, depending on local jurisdiction[3].
-
Storage: Store the sealed containers in a cool, dry, well-ventilated hazardous waste accumulation area, away from direct sunlight (as phenothiazines are highly photosensitive)[7].
Environmental Fate & Incineration Mechanism
The only environmentally acceptable method for destroying 3-bromo-10-phenyl-10H-phenothiazine is high-temperature controlled incineration (typically >1100°C) [6].
The Causality of the Incineration Process: When the molecule is subjected to thermal oxidation, the carbon backbone combusts into CO₂ and H₂O. However, the heteroatoms (Bromine and Sulfur) pose a severe problem. They decompose into Hydrobromic Acid (HBr), Bromine gas (Br₂), and Sulfur Dioxide (SO₂). If released into the atmosphere, these gases cause acid rain and severe respiratory hazards.
To counteract this, the incinerator must be equipped with an alkaline flue gas scrubber . As the acidic combustion gases pass through a mist of Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂), they are neutralized into harmless aqueous salts (Sodium Bromide and Sodium Sulfate), which can be safely discharged[6].
Mechanistic pathway of thermal destruction and alkaline scrubbing of halogenated waste.
By adhering to these stringent, scientifically grounded protocols, laboratories can utilize 3-bromo-10-phenyl-10H-phenothiazine for advanced chemical synthesis while ensuring absolute compliance with environmental and occupational safety standards.
References
Sources
Personal protective equipment for handling 10H-phenothiazine, 3-bromo-10-phenyl-
As a Senior Application Scientist overseeing the development and synthesis of advanced optoelectronic materials, I frequently observe laboratories treating functionalized phenothiazines as benign organic building blocks. This is a critical operational error.
10H-phenothiazine, 3-bromo-10-phenyl- (CAS: 89922-57-6), commonly referred to as 3-bromo-10-phenylphenothiazine (3-Br-10-PhPTZ), is a highly conjugated, electron-rich molecule widely utilized as a hole-transporting material in Organic Light-Emitting Diodes (OLEDs) and as a potent photoredox catalyst[1]. While its unique electronic structure makes it invaluable for these applications, it also dictates a rigorous, non-standard approach to personal protective equipment (PPE) and handling.
This guide provides the authoritative, self-validating safety protocols required to handle 3-Br-10-PhPTZ without compromising operator safety or material integrity.
Mechanistic Toxicology & Hazard Profiling
To select the correct PPE, we must first understand why this molecule is hazardous. The phenothiazine core has a low oxidation potential. Upon exposure to ambient light and atmospheric oxygen, it can readily oxidize to form stable, highly reactive radical cations. If absorbed biologically, these radicals induce localized oxidative stress and are linked to specific target organ toxicity affecting the liver, blood, and nervous system[2].
Furthermore, the addition of the 3-bromo and 10-phenyl substituents significantly increases the molecule's lipophilicity (LogP). While the dry powder poses a moderate risk, dissolving it in common synthesis solvents (e.g., Toluene, DMF, or NMP) creates a highly skin-permeable hazardous mixture that bypasses standard dermal barriers[3],[4].
Table 1: Physicochemical & Hazard Profiling
| Parameter | Detail | Operational Implication |
| Chemical Name | 10H-phenothiazine, 3-bromo-10-phenyl- | N/A |
| CAS Number | 89922-57-6 | N/A |
| Molecular Weight | 354.26 g/mol | Heavy, highly lipophilic molecule. |
| Primary Hazards | H302, H315, H319, H335 | Irritant to mucosa/skin; harmful if ingested[5]. |
| Aquatic Toxicity | H410 (Very toxic) | Strict prohibition of sink or drain disposal[2]. |
| Photostability | UV/Vis Sensitive | Generates radical cations; requires amber glassware. |
The PPE Matrix: Causality and Selection
Standard laboratory PPE is insufficient for handling 3-Br-10-PhPTZ in its solvated state. The following matrix outlines the required equipment based on the chemical physics of the material.
Table 2: Mandatory PPE Specifications
| Equipment Category | Recommended Specification | Mechanistic Rationale |
| Hand Protection (Solid) | Nitrile Rubber (≥0.11 mm) | Provides an adequate physical barrier against dry, irritating particulate matter. |
| Hand Protection (Solution) | Butyl Rubber or Viton | Standard nitrile degrades rapidly in Toluene/DMF[4], driving transdermal absorption of the lipophilic compound. |
| Eye/Face Protection | ANSI Z87.1 Safety Goggles | Prevents airborne dust from dissolving in ocular mucosa and causing severe irritation (H319)[5]. |
| Respiratory Protection | N95/P2 Particulate Respirator | Mitigates H335 respiratory irritation during bulk powder transfer outside of a fume hood[5]. |
| Body Protection | Flame-Resistant Lab Coat | Phenothiazine powders accumulate static charge[2]. FR coats protect against static discharge ignition when handling with flammable organic solvents. |
Operational Workflow: Safe Dispensing and Solvation
Because 3-Br-10-PhPTZ is utilized primarily in solution for OLED fabrication or catalysis, the transition from solid to liquid state is the highest-risk operational phase.
Fig 1. Safe handling and solvation workflow for 3-bromo-10-phenylphenothiazine.
Protocol A: Inert Dispensing and Solution Preparation
Objective: Prepare a functional solution of 3-Br-10-PhPTZ without inducing photo-oxidation or operator exposure.
-
Engineering Control Verification: Ensure the fume hood face velocity is ≥100 fpm. If available, activate amber/yellow lighting to prevent UV-induced radical formation.
-
PPE Donning: Don a flame-resistant lab coat, ANSI Z87.1 goggles, and double-glove (inner: nitrile, outer: butyl rubber for solvent resistance).
-
Static Mitigation: Phenothiazine powders are highly prone to electrostatic accumulation[2]. Ground the balance and use a ceramic or static-dissipative spatula. Never use standard plastic spatulas.
-
Dispensing: Weigh the required mass directly into an amber glass vial to protect the compound from photo-degradation. Cap immediately with a PTFE-lined septum.
-
Inert Solvation: Transfer the sealed vial to a Schlenk line or glovebox. Purge the headspace with Argon. Inject anhydrous solvent (e.g., Toluene) via syringe. Sonicate until fully dissolved.
Emergency Response: Spill Mitigation and Disposal
A robust safety protocol must be a self-validating system. You must be able to prove that a spill has been completely remediated.
Protocol B: The Self-Validating Spill Decontamination Method
Objective: Neutralize and verify the absolute removal of 3-Br-10-PhPTZ spills.
-
Containment & Assessment: Isolate the area. If the compound is dissolved in a solvent, deploy universal absorbent pads immediately. If it is a solid powder spill, do not dry sweep , as this aerosolizes the H335 respiratory irritant[5].
-
Wetting (Solid Spills): Lightly mist the spilled powder with isopropanol to suppress dust generation. Carefully sweep the dampened mass into a sealable hazardous waste container.
-
Chemical Decontamination: Wash the affected surface with a strong laboratory surfactant (e.g., Alconox) and water. Because 3-Br-10-PhPTZ is highly hydrophobic, standard ethanol wipe-downs will only smear the compound rather than lift it.
-
Verification (The Self-Validating Step): Phenothiazine derivatives exhibit strong fluorescence under ultraviolet light. Dim the room lights and inspect the spill area with a 365 nm UV hand lamp. Residual fluorescence indicates incomplete decontamination. Repeat Step 3 until no fluorescence is observed.
-
Waste Segregation: Dispose of all absorbent pads, sweepings, and contaminated PPE in a dedicated "Halogenated Organic Waste" container. Due to its H410 (Very toxic to aquatic life) classification, incineration is the only acceptable disposal method[2].
References
- LookChem. "10H-Phenothiazine, 3-bromo-10-phenyl-". Source: lookchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYIE_PDfQFokR-ieBNKIpnccVK6HRTWc3X32f5pA9SvHlBYpZjKnhbuEUkih4wRiX_X9rPuQMTr8doE1GbrVPbUO1uVgUy81pqYrf0pMPNvqmciZzE0_aWywv1rAIDn4gEAjAP75hflE2uCIxMj_sWOOyOs9FhfQ==]
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- TCI Chemicals. "SAFETY DATA SHEET: Phenothiazine". Source: tcichemicals.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4xcYB-0zA21ii2J6Dn-iEhbbhODtHoCMTiapn-cxUCXCskMrCUtEkhd0Aegc1FRoN0ZuOT5a9cskbqXtQRcIzEYb7VUmS_4j7zV7Kp5LI9kgE31RlmZ76fYqFDU65ZaazyGhlU6B0_XNYrg2j9COH]
Sources
- 1. 591-50-4 | Iodobenzene | Pirfenidone Related | Ambeed.com [ambeed.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 10H-Phenothiazine, 3-bromo-10-phenyl-|lookchem [lookchem.com]
- 4. 10-苯基吩噻嗪 CAS#: 7152-42-3 [m.chemicalbook.com]
- 5. 3939-23-9 | 3-Bromo-10H-phenothiazine | Bromides | Ambeed.com [ambeed.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
